Gemifloxacin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVYEYHRGVLOC-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048495 | |
| Record name | Gemifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L | |
| Record name | Gemifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol | |
CAS No. |
175463-14-6 | |
| Record name | Gemifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175463-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gemifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gemifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235-237 °C | |
| Record name | Gemifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Gemifloxacin's Inhibition of Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular pathway of gemifloxacin's inhibition of bacterial topoisomerase IV, a critical mechanism for its potent antimicrobial activity. This compound, a fluoroquinolone antibiotic, exhibits broad-spectrum efficacy, particularly against respiratory pathogens such as Streptococcus pneumoniae. Its primary mode of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document will focus on the interaction with topoisomerase IV, providing a detailed overview of the inhibitory pathway, quantitative data on its efficacy, experimental protocols for studying this interaction, and visualizations to elucidate the complex processes involved.
The Core Mechanism: Trapping the Cleavage Complex
This compound's bactericidal effect stems from its ability to interrupt the normal function of topoisomerase IV, an enzyme vital for the decatenation of newly replicated bacterial DNA. This process is essential for proper chromosome segregation and cell division. The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.[1]
The inhibition pathway can be summarized as follows:
-
Enzyme-DNA Binding: Topoisomerase IV binds to a segment of DNA, creating a transient double-strand break.
-
This compound Intervention: this compound intercalates into the cleaved DNA and binds to the topoisomerase IV enzyme, forming a stable ternary complex (topoisomerase IV-gemifloxacin-DNA).
-
Ligation Inhibition: The presence of this compound within this complex prevents the re-ligation of the broken DNA strands.
-
Replication Fork Collision: The stabilized cleavage complex acts as a physical barrier to the progression of the DNA replication fork.
-
DNA Damage and Cell Death: The collision of the replication machinery with the trapped complex leads to the release of lethal double-strand breaks in the bacterial chromosome, triggering a cascade of events that ultimately result in programmed cell death.
This dual-targeting ability of this compound, inhibiting both topoisomerase IV and DNA gyrase, is a key factor in its potency and its ability to overcome resistance mechanisms that may have developed against other fluoroquinolones.[2]
Quantitative Analysis of this compound's Inhibitory Activity
Table 1: Inhibitory Activity of this compound against Streptococcus pneumoniae Topoisomerase IV and DNA Gyrase
| Parameter | Topoisomerase IV | DNA Gyrase | Reference |
| IC50 (µM) | 2.5 - 5.0 | 5.0 - 10 | [3] |
| CC25 (µM) | 0.1 - 0.3 | 2.5 | [3] |
Table 2: Inhibitory Activity of this compound against Staphylococcus aureus Topoisomerase IV and DNA Gyrase
| Parameter | Topoisomerase IV | DNA Gyrase | Reference |
| IC50 (µg/mL) | 0.25 | 0.31 | [4][5] |
| IC50 (µM) | ~0.64 | ~0.80 | [4][5] |
Experimental Protocols
The study of this compound's interaction with topoisomerase IV relies on several key in vitro assays. Below are detailed methodologies for three fundamental experiments.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by this compound.
Materials:
-
Purified Topoisomerase IV enzyme (e.g., from E. coli or S. pneumoniae)
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate
-
Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)
-
Enzyme Dilution Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Stop Solution/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA staining agent
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, kDNA, and sterile water.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitor: Add varying concentrations of this compound (or solvent control) to the respective tubes.
-
Initiate Reaction: Add a pre-determined amount of diluted topoisomerase IV enzyme to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.
-
Visualization: Run the gel, stain with ethidium bromide, and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of inhibition is determined by the reduction in released minicircles in the presence of this compound.
DNA Gyrase Supercoiling Assay
This assay assesses the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a function also inhibited by this compound.
Materials:
-
Purified DNA Gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Enzyme Dilution Buffer
-
This compound stock solution
-
Stop Solution/Loading Dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA staining agent
Procedure:
-
Reaction Setup: Prepare a master mix with assay buffer, relaxed plasmid DNA, and water on ice.
-
Aliquot and Add Inhibitor: Distribute the master mix and add this compound at various concentrations.
-
Start Reaction: Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubation: Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel and visualize. The conversion of relaxed plasmid to its supercoiled form will be observed as a faster-migrating band. Inhibition is measured by the decrease in the amount of supercoiled DNA.
Topoisomerase IV-Mediated DNA Cleavage Assay
This assay is designed to detect the formation of the stable ternary complex, which leads to an increase in cleaved DNA.
Materials:
-
Purified Topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 50 µg/ml bovine serum albumin, 1 mM ATP)
-
This compound stock solution
-
SDS (Sodium Dodecyl Sulfate) solution
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA staining agent
Procedure:
-
Reaction Setup: Combine the cleavage buffer, supercoiled plasmid DNA, and topoisomerase IV enzyme in a reaction tube.
-
Add Inhibitor: Add this compound at desired concentrations.
-
Incubation: Incubate the mixture at 37°C for a specified duration to allow for complex formation.
-
Trap Cleavage Complex: Add SDS to denature the enzyme and proteinase K to digest the protein, leaving the DNA with covalent adducts.
-
Stop Reaction and Load: Add the stop solution/loading dye.
-
Gel Electrophoresis: Separate the DNA fragments on an agarose gel.
-
Visualization: Stain the gel and visualize. The presence of this compound will lead to an increase in the amount of linearized plasmid DNA, indicating the stabilization of the cleavage complex.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows.
References
- 1. Potent antipneumococcal activity of this compound is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase targeting with and resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Separation of Gemifloxacin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a chiral molecule administered as a racemic mixture.[1] Its enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial for drug development, quality control, and clinical studies.[2] The bactericidal action of this compound stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, transcription, repair, and recombination.[3][4][5][6][7] This technical guide provides an in-depth overview of the core methodologies for the chiral separation of this compound enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Core Principles of Chiral Separation
The fundamental principle behind chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[8] These complexes possess different physicochemical properties, leading to differential interactions with the stationary or pseudo-stationary phase, which ultimately results in their separation.[9][10][11] Common techniques employed for chiral separations include HPLC with a chiral stationary phase (CSP) and CE with a chiral selector added to the background electrolyte.[2][12]
High-Performance Liquid Chromatography (HPLC) Methods
Direct chiral separation of this compound enantiomers has been successfully achieved using HPLC with crown ether-based chiral stationary phases.[13][14][15] These CSPs, such as Crownpak CR(+), demonstrate good enantioselectivity for various fluoroquinolones with primary amino groups, including this compound.[15]
Quantitative Data for HPLC Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Observations | Reference |
| Crownpak CR(+) | Perchloric acid solution (pH 2.0) with 10% Methanol | 1.0 | 25 | 274 | Successful enantioseparation. The retention and enantioselectivity were influenced by the concentration of perchloric acid and the methanol content. | [13] |
| Chiral stationary phase derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Aqueous mobile phase with organic and acidic modifiers | Not Specified | Not Specified | Not Specified | More effective for the resolution of racemic this compound mesylate compared to Crownpak CR(+), especially in terms of analytical time. | [14] |
Experimental Protocol: HPLC with Crownpak CR(+)
This protocol is based on the methodology described for the direct liquid chromatographic enantiomer separation of this compound.[13]
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Crownpak CR(+) chiral stationary phase.
-
Mobile Phase: A filtered and degassed solution of perchloric acid (pH 2.0) containing 10% methanol. The concentration of perchloric acid can be varied to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a standard solution of this compound mesylate in the mobile phase at a suitable concentration.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers at 274 nm.
-
The retention times and resolution of the enantiomers can be adjusted by modifying the mobile phase composition (e.g., acid concentration, organic modifier content).
Capillary Electrophoresis (CE) and Related Methods
Capillary electrophoresis has emerged as a powerful technique for the chiral separation of this compound, often utilizing a chiral selector added to the running buffer.[16][17][18][19] (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) has proven to be a highly efficient chiral selector for resolving primary amine enantiomers like this compound in both CE and counter-current chromatography (CCC).[16][17]
Quantitative Data for CE and CCC Separation
| Technique | Chiral Selector | Buffer/Solvent System | Key Findings | Reference |
| Capillary Electrophoresis (CE) | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Run buffer with added chelating agent (EDTA) for samples in saline matrix. | Adding EDTA to the run buffer significantly improved separation efficiencies and peak shapes in sodium-containing media. Successful chiral separation was demonstrated in urinary solution. | [17] |
| Microchip Electrophoresis | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Channel-coupled device for online sample cleanup. | A channel-coupled microchip effectively removed interfering alkaline metal ions from the sample matrix, allowing for successful enantioseparation with a small amount of chiral selector. | [18] |
| Counter-Current Chromatography (CCC) | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Two-phase solvent system: 1-butanol-ethyl-acetate-bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane acetate buffer with 18C6H4. | Successful separation of this compound enantiomers was achieved. The hydrophobicity of the solvent system and the concentration of the chiral selector were key parameters for optimization. | [16] |
Experimental Protocol: Chiral Capillary Electrophoresis
This protocol is a generalized procedure based on the principles outlined for the chiral separation of this compound in sodium-containing media.[17]
1. Instrumentation:
-
A standard capillary electrophoresis system with a power supply, capillary, and a suitable detector (e.g., UV-Vis).
2. Capillary and Buffer Preparation:
-
Capillary: Fused-silica capillary. Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the running buffer.
-
Running Buffer: Prepare a buffer solution at the desired pH. Add the chiral selector, (+)-(18-crown-6)-tetracarboxylic acid (18C6H4), at an optimized concentration. For samples containing sodium ions, consider adding a chelating agent like EDTA to the buffer.
3. Sample Preparation:
-
Dissolve the this compound sample in the running buffer or a compatible solvent. If analyzing biological samples like urine, appropriate sample pretreatment may be necessary.[18]
4. Electrophoretic Conditions:
-
Voltage: Apply a constant voltage across the capillary. The specific voltage will depend on the capillary length and buffer composition.
-
Temperature: Maintain a constant capillary temperature.
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Detection: Monitor the migration of the enantiomers at a suitable wavelength.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
General Workflow of Chiral HPLC Separation
Caption: General workflow of chiral separation by HPLC.
Conclusion
The chiral separation of this compound enantiomers is a critical analytical task in pharmaceutical development and quality assurance. Both HPLC with crown ether-based chiral stationary phases and capillary electrophoresis with chiral selectors like (+)-(18-crown-6)-tetracarboxylic acid have proven to be effective methods. The choice of technique and specific experimental conditions will depend on the analytical requirements, sample matrix, and available instrumentation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working on the enantioselective analysis of this compound. Further optimization of these methods can lead to even more rapid and efficient separations, contributing to the development of safer and more effective pharmaceutical products.
References
- 1. Quantitative analytical methods for determination of this compound mesylate in different matrices: A review [journals.ekb.eg]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Factive) Drug Evaluation | 2003-10-01 |… | Clinician.com [clinician.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct liquid chromatographic enantiomer separation of new fluoroquinolones including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic resolution of this compound mesylate on a chiral stationary phase derived from crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chiral counter-current chromatography of this compound guided by capillary electrophoresis using (+)-(18-crown-6)-tetracarboxylic acid as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral separation of this compound in sodium-containing media using chiral crown ether as a chiral selector by capillary and microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On-line sample cleanup and chiral separation of this compound in a urinary solution using chiral crown ether as a chiral selector in microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Gemifloxacin and its Derivatives
This compound, a potent fourth-generation fluoroquinolone antibiotic, is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The structural characterization of this compound and its derivatives is paramount in drug discovery, development, and quality control to ensure safety and efficacy. Spectroscopic techniques are indispensable tools for elucidating the molecular structure, identifying functional groups, and quantifying these compounds. This guide provides a comprehensive overview of the primary spectroscopic methods employed in the analysis of this compound, complete with detailed experimental protocols and comparative data.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used for the quantitative analysis and characterization of compounds with chromophores. In this compound, the conjugated system of the quinolone ring absorbs ultraviolet radiation, resulting in a characteristic spectrum.
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound mesylate and transfer it to a 10 mL volumetric flask.[2][3] Dissolve and make up the volume with a suitable solvent like methanol or double-distilled water to obtain a concentration of 1000 µg/mL.[2][3][4] For analyses involving derivatives or different salts, the solvent choice may vary.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. For example, concentrations ranging from 32-192 µg/mL can be prepared for this compound.[5]
-
Spectrophotometric Measurement: Scan the prepared solutions using a double-beam UV-visible spectrophotometer over a wavelength range of 200-400 nm or 400-800 nm, depending on the specific chromophore being analyzed.[2][5] Use the solvent as a blank.
-
Determination of λmax: Identify the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically observed around 360 nm.[4]
Quantitative Data: UV-Vis Spectroscopy
| Compound/Mixture | Solvent | λmax (nm) | Reference |
| This compound Mesylate (GEMI) | Methanol | 360 | [4] |
| This compound & Ambroxol HCl | Methanol | 360 (for GEMI) | [4] |
| This compound | Double Distilled Water | 762 (with Ammonium Metavanadate) | [2][3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a specific frequency, which corresponds to its vibrational energy. This provides a molecular "fingerprint" of the compound.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix a small amount of the sample (this compound or its derivative) with potassium bromide (KBr) powder.[6][7][8]
-
Grinding: Grind the mixture thoroughly in a mortar and pestle to ensure a homogenous dispersion.[6]
-
Pellet Formation: Compress the powdered mixture into a thin, transparent pellet using a hydraulic press.[6][7][8]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer.[6][7][8]
-
Data Recording: Record the spectrum over a frequency range of 4000 to 400 cm⁻¹.[6]
Quantitative Data: FTIR Spectroscopy
| Functional Group | This compound (cm⁻¹) | C-3 Modified Derivatives (cm⁻¹) | Reference |
| O-H (Carboxylic Acid) | 3440 | 3452-3324 | [9] |
| N-H Stretch | 2941 | Unchanged | [9] |
| C=O (Carboxylic Acid) | 1714 | Disappeared upon complexation | [10] |
| C=O (Aromatic) | 1719.10 | - | [6] |
| C=O (Carboxamide) | 1641-1633 | 1645-1639 (indicates amide bond formation) | [9][11] |
| C=N | 1632.95 | - | [6] |
| C-F Stretch | 1399.23 | - | [6] |
| C-O Stretch | 1194.43 | - | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR, in particular, is used to determine the number and types of hydrogen atoms, offering insights into the molecular skeleton.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial for good signal separation.[12]
-
NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument uses a deuterium lock to stabilize the magnetic field.[13]
-
Data Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
Quantitative Data: ¹H NMR Spectroscopy
Detailed ¹H NMR data is highly specific to the derivative being analyzed. The following provides a general expectation for this compound and its metal complexes.
| Proton Environment | This compound (δ, ppm) | Metal Complexes (δ, ppm) | Note |
| Carboxylic Acid (-COOH) | ~15.0 (broad singlet) | Disappears | Indicates chelation through the carboxyl group.[10] |
| Aromatic Protons | 7.0 - 8.5 | Shifted upon complexation | Changes in the electronic environment affect these protons. |
| Pyrrolidinyl/Piperazinyl Protons | 2.5 - 4.5 | Shifted upon complexation | Protons on the C-7 substituent are sensitive to structural modifications. |
| Cyclopropyl Protons | 0.8 - 1.5 | Generally less affected | Protons on the N-1 substituent. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for its high sensitivity and specificity.[14]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent. For biological samples, a liquid-liquid or solid-phase extraction is performed.[15]
-
Chromatographic Separation: Inject the sample into a liquid chromatography system. A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid.[14]
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source.
-
Mass Analysis: The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) for quantification.[15] Precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3).
Quantitative Data: Mass Spectrometry
| Ion | m/z | Method | Reference |
| [this compound + H]⁺ (Precursor Ion) | 390.1 | LC-MS/MS | [14] |
| Product Ion 1 | 372.1 | LC-MS/MS | [14] |
| Product Ion 2 | 372.3 | LC-MS/MS | [14] |
| [Ciprofloxacin + H]⁺ (Internal Standard) | 332.1 | LC-MS/MS | [14] |
| Ciprofloxacin Product Ion | 314.2 | LC-MS/MS | [14] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the techniques and the information they provide.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. facm.ucl.ac.be [facm.ucl.ac.be]
- 14. researchgate.net [researchgate.net]
- 15. wseas.com [wseas.com]
The Early Discovery and Development of Gemifloxacin: A Technical Overview
Introduction
Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, emerged as a significant advancement in the treatment of respiratory tract infections, particularly those caused by resistant bacterial strains. Marketed under the brand name Factive, its development was driven by the need for an agent with enhanced activity against Gram-positive pathogens, especially Streptococcus pneumoniae, while retaining a broad spectrum of activity. This technical guide provides an in-depth analysis of the core scientific principles and experimental data that underpinned the early discovery and development of this compound, from its chemical synthesis to its clinical validation.
Discovery, Synthesis, and Structure-Activity Relationship
This compound (chemical formula: C₁₈H₂₀FN₅O₄) was first synthesized by LG Chemical Ltd (formerly LG Life Sciences) in Korea.[1] Its design represents a strategic evolution of the quinolone structure to optimize antibacterial potency and pharmacokinetic properties.
Chemical Structure: Chemically, this compound is (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] Key structural modifications distinguish it from earlier fluoroquinolones:
-
Naphthyridine Core: The presence of a nitrogen at the C-8 position of the core ring system is thought to enhance its activity against both DNA gyrase and topoisomerase IV.[3]
-
C-7 Pyrrolidine Side Chain: A novel pyrrolidine derivative at the C-7 position significantly boosts its potency against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus.[4]
Synthesis Overview: The synthesis of this compound is a multi-step process. A common pathway involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with 4-(aminomethyl)-3-(methoxyimino)pyrrolidine.[5] The process is conducted in a suitable solvent in the presence of an acid acceptor to facilitate the coupling reaction, ultimately yielding the this compound molecule.[5]
Mechanism of Action: Dual-Target Inhibition
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes required for DNA replication, transcription, and repair.[6] Unlike some earlier quinolones that preferentially target a single enzyme in certain bacteria, this compound is a "dual-targeting" quinolone, effectively inhibiting both DNA gyrase and topoisomerase IV.[2][7]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter DNA chromosomes.
The inhibition of both enzymes disrupts the bacterial DNA replication process, leading to strand breakage and ultimately, cell death. This dual-targeting mechanism is particularly important in S. pneumoniae, where it is believed to lower the probability of resistance development, as mutations in both target enzymes would be required for high-level resistance.[2]
References
- 1. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis Of this compound [quickcompany.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemifloxacin Pharmacophore Modeling and Simulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pharmacophore modeling and molecular dynamics simulation as applied to Gemifloxacin, a potent fluoroquinolone antibiotic. This document details the methodologies, presents quantitative data in a structured format, and visualizes complex workflows and relationships to facilitate a comprehensive understanding of the computational approaches used in the study of this compound and its interactions with biological targets.
Introduction to this compound
This compound is a broad-spectrum quinolone antibacterial agent effective against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1] Computational techniques such as pharmacophore modeling and molecular dynamics (MD) simulation are instrumental in understanding its structure-activity relationships (SAR), identifying novel inhibitors, and elucidating its binding mechanisms at the atomic level.
Pharmacophore Modeling of this compound
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For this compound, this approach is used to screen large compound libraries for novel scaffolds that could exhibit similar antibacterial properties or to understand its binding to various targets.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
This protocol outlines a typical workflow for generating a ligand-based pharmacophore model for this compound using the ZINCPharmer tool and Discovery Studio's HypoGen module.
-
Training Set Selection: A diverse set of known active and inactive analogues of this compound is compiled from literature or databases. For quantitative models, compounds with a wide range of biological activities (e.g., IC50 values spanning several orders of magnitude) are selected.
-
Conformational Analysis: For each molecule in the training set, a conformational search is performed to generate a representative set of low-energy 3D structures.
-
Feature Mapping (ZINCPharmer): The chemical features of this compound are mapped. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Negative Ionizable (NI) areas
-
Aromatic Rings (AR)
-
-
Hypothesis Generation (HypoGen): The HypoGen algorithm in Discovery Studio generates pharmacophore models based on the common features of the most active compounds. The process involves three phases: constructive, subtractive, and optimization.
-
Scoring and Validation: The generated hypotheses are scored based on their ability to predict the activity of the training set compounds. Key validation metrics include the correlation coefficient (r), cost analysis, and enrichment factor (EF). Further validation is performed using a test set of compounds not used in model generation and by calculating metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves.[3][4][5]
Two pharmacophore models for this compound were generated using ZINCPharmer. The first model was based on the geometry-optimized conformation and included features like a hydrogen bond acceptor, a negative ion charge, and three hydrophobic regions. The second model, derived from the best docking conformation, featured one negative ion charge and five hydrophobic regions.[6]
Data Presentation: Pharmacophore Model Validation
The following table summarizes typical quantitative data used to validate a pharmacophore model.
| Validation Parameter | Description | Typical Value | Reference |
| Correlation Coefficient (r) | Measures the correlation between experimental and estimated activity for the training set. | > 0.9 | [2] |
| Cost Difference (Null - Total) | The difference between the cost of the null hypothesis and the generated hypothesis. A larger difference indicates a more significant model. | > 60 bits | General Practice |
| RMSD | The root-mean-square deviation between the pharmacophore features and the mapped ligand features. | < 1.5 Å | General Practice |
| Enrichment Factor (EF) | The ratio of the percentage of actives found in a small portion of the screened database to the percentage of actives expected by random selection. | Varies | [5] |
| Güner-Henry (GH) Score | A metric that considers the percentage of actives in the hit list, the percentage of actives in the database, and the enrichment factor. A score > 0.7 is considered good. | > 0.7 | [3] |
| Area Under ROC Curve (AUC) | A measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 is a perfect model. | > 0.7 | [4][5] |
Visualization: Pharmacophore Model Generation Workflow
Visualization: this compound Pharmacophore Features
Molecular Dynamics Simulation of this compound
MD simulations provide insights into the dynamic behavior of this compound when bound to its target protein, revealing the stability of the complex and the key interactions that govern binding.
Experimental Protocol: Protein-Ligand MD Simulation
The following protocol describes a general procedure for setting up and running an MD simulation of a this compound-protein complex using GROMACS or AMBER.
-
System Preparation:
-
The 3D structure of the target protein in complex with this compound is obtained from a crystal structure or molecular docking.
-
The protein is prepared by adding missing hydrogen atoms, assigning protonation states to residues, and removing water molecules and other non-essential ligands.
-
-
Force Field Parameterization:
-
A suitable force field is chosen for the protein (e.g., AMBER ff14SB, CHARMM36m).
-
The this compound molecule is parameterized using tools like Antechamber (for AMBER) or a CHARMM General Force Field (CGenFF) server to generate topology and parameter files.
-
-
Solvation and Ionization:
-
The protein-ligand complex is placed in a periodic box of a specific shape (e.g., cubic, dodecahedron).
-
The box is filled with a chosen water model (e.g., TIP3P, SPC/E).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm followed by conjugate gradient.
-
Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:
-
NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT (Isothermal-Isobaric Ensemble): The pressure is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are gradually released.
-
-
Production Run: The production MD simulation is run for a sufficient duration (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates, velocities, and energies) are saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to study:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between this compound and the protein.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
Data Presentation: MD Simulation Analysis
The following tables summarize typical quantitative results from an MD simulation analysis.
Table 1: RMSD and RMSF Analysis
| Molecule/Region | Average RMSD (Å) | Average RMSF (Å) |
| Protein Backbone | 1.5 ± 0.3 | - |
| This compound (heavy atoms) | 0.8 ± 0.2 | - |
| Active Site Residues | - | 0.9 ± 0.2 |
| Loop Regions | - | 2.5 ± 0.5 |
Table 2: Key Interacting Residues and Hydrogen Bond Occupancy
| Residue | Interaction Type | Hydrogen Bond Occupancy (%) |
| Asp87 | Hydrogen Bond, Ionic | 85.2 |
| Ser91 | Hydrogen Bond | 75.6 |
| Arg122 | Pi-Cation | - |
| Tyr124 | Pi-Pi Stacking | - |
Visualization: MD Simulation Workflow
Conclusion
This technical guide has provided a comprehensive overview of the methodologies and data involved in the pharmacophore modeling and molecular dynamics simulation of this compound. The detailed protocols, structured data tables, and visual workflows offer a valuable resource for researchers in the field of computational drug discovery. By leveraging these advanced computational techniques, a deeper understanding of this compound's interactions can be achieved, paving the way for the rational design of next-generation antibiotics.
References
- 1. This compound | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Gemifloxacin Binding Sites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effects by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Understanding the precise binding interactions between this compound and its target proteins is paramount for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and analyze the binding sites of this compound. It details the computational workflows, from protein structure preparation to molecular dynamics simulations, and outlines the experimental protocols for validating these computational predictions. Quantitative data on this compound's binding affinities and inhibitory activities are presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent key experimental and computational workflows, offering a clear and logical framework for researchers in the field of drug discovery and development.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[5][6]
This compound is characterized by its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV with similar potencies in some bacterial species.[7][8] This dual action is believed to contribute to its high potency and a lower propensity for the development of resistance compared to earlier generations of fluoroquinolones.[3] Resistance to fluoroquinolones, including this compound, often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4] These mutations can alter the binding affinity of the drug to its target enzymes.
In Silico Prediction of Binding Sites
Computational, or in silico, methods are powerful tools for predicting and characterizing the binding interactions of small molecules like this compound with their protein targets. These approaches can provide atomic-level insights into the binding mode, identify key interacting residues, and estimate the binding affinity, thereby guiding drug design and optimization efforts.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is widely used to screen virtual libraries of compounds and to predict the binding mode of a known inhibitor.
This protocol outlines the general steps for performing a molecular docking study of this compound with bacterial DNA gyrase using AutoDock Vina.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein, for example, Staphylococcus aureus DNA gyrase, from the Protein Data Bank (PDB). Relevant PDB IDs include 6FM4, 6QX2, and 2XCS.[3][10][11]
-
Prepare the protein structure by removing water molecules, co-crystallized ligands, and any other heteroatoms. Add polar hydrogens and assign partial charges.
-
Obtain the 3D structure of this compound from a database like PubChem (CID: 9571107) or draw it using a molecular editor.[1]
-
Optimize the ligand's geometry and assign rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time.[14] MD simulations can be used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies.
This protocol provides a general workflow for performing an MD simulation of a this compound-topoisomerase IV complex using GROMACS.[5][15][16]
-
System Preparation:
-
Start with the docked complex of this compound and topoisomerase IV (e.g., from Escherichia coli, PDB ID: 1S16).[17]
-
Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble) to ensure the system is stable.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's dynamics.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Analyze the protein-ligand interactions over time, including hydrogen bonds and hydrophobic contacts.
-
Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).
-
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize key quantitative data related to the binding and activity of this compound against its target enzymes and various bacterial strains.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Bacterial Species | Parameter | Value | Reference(s) |
| Topoisomerase IV | Staphylococcus aureus | IC50 | 0.25 µg/ml | [4][8] |
| DNA Gyrase | Staphylococcus aureus | IC50 | 0.31 µg/ml | [4][8] |
| Topoisomerase IV | Streptococcus pneumoniae | CC25 | 0.1-0.3 µM | [18][19] |
| DNA Gyrase | Streptococcus pneumoniae | CC25 | 2.5 µM | [18][19] |
| DNA Gyrase | Staphylococcus aureus | IC50 | 5.6 µM | [20] |
IC50: The concentration of the drug that inhibits 50% of the enzyme's activity. CC25: The drug concentration that causes 25% linearization of the input DNA.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC (µg/ml) | Reference(s) |
| Streptococcus pneumoniae 7785 | Wild-type | 0.06 | [21][22] |
| S. pneumoniae (parC mutant) | Quinolone-resistant | 0.12 - 0.25 | [21][22] |
| S. pneumoniae (gyrA mutant) | Quinolone-resistant | 0.12 - 0.25 | [21][22] |
| S. pneumoniae (parC + gyrA mutant) | Quinolone-resistant | 0.5 - 1.0 | [21][22] |
| Staphylococcus aureus | Wild-type | 8- to 16-fold more active than ciprofloxacin | [7][8] |
| S. aureus (grlBA mutants) | Quinolone-resistant | 2- to 4-fold increase in MIC | [7] |
| S. aureus (gyrA mutant) | Quinolone-resistant | 2-fold increase in MIC | [7] |
| S. aureus (gyrA + grlA/B mutants) | Quinolone-resistant | 64- to 128-fold increase in MIC | [7] |
| Neisseria gonorrhoeae | Ciprofloxacin-susceptible | MIC90: 0.008 | [1][21] |
| Neisseria gonorrhoeae | Ciprofloxacin-resistant | MIC90: 0.12 | [1][21] |
MIC: The minimum concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Validation of Binding Site Predictions
Computational predictions of binding sites must be validated through experimental methods to confirm their accuracy and relevance.
X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering definitive evidence of the binding mode.
-
Protein Expression and Purification: Overexpress and purify the target DNA gyrase subunits to high homogeneity.
-
Complex Formation and Crystallization:
-
Data Collection and Structure Determination:
-
Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
-
Structure Refinement and Analysis: Refine the atomic model against the experimental data and analyze the electron density maps to confirm the binding pose of the fluoroquinolone and its interactions with the protein and DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to identify the binding site of a ligand on a protein in solution by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand binding (Chemical Shift Perturbation).
-
Protein Isotope Labeling: Express and purify the target protein (e.g., a subunit of topoisomerase IV) with uniform ¹⁵N or ¹³C/¹⁵N labeling.
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Titrate the ligand (this compound) into the protein sample at increasing concentrations and acquire an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the residues that show significant chemical shift changes upon ligand binding. These residues are likely to be part of or near the binding site.
-
Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to validate the importance of specific amino acid residues in the binding of a ligand by mutating them and assessing the impact on binding affinity or biological activity.
-
Primer Design: Design primers containing the desired mutation in the QRDR of the gyrA or parC gene.
-
Mutagenesis PCR: Perform PCR using the designed primers and a plasmid containing the wild-type gene as a template to generate the mutated plasmid.
-
Template Removal and Transformation: Digest the parental, methylated template DNA with the DpnI enzyme and transform the mutated plasmid into a suitable E. coli host strain.
-
Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation.
-
Functional Assay: Express the mutant protein and assess the impact of the mutation on the binding affinity of this compound (e.g., using IC50 determination) or measure the MIC of this compound for bacteria expressing the mutant enzyme.[17] A significant increase in IC50 or MIC indicates that the mutated residue is important for drug binding.
Visualizing Workflows and Pathways
Graphviz diagrams are used to illustrate the logical flow of the described computational and experimental procedures.
Caption: Workflow for in silico prediction of this compound binding sites.
Caption: Workflow for experimental validation of predicted binding sites.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
The prediction of this compound's binding sites through in silico methods provides invaluable insights for rational drug design and for understanding the mechanisms of antibiotic resistance. The integration of molecular docking and molecular dynamics simulations allows for a detailed exploration of the drug-target interactions at a molecular level. However, the accuracy and reliability of these computational predictions are critically dependent on their validation through rigorous experimental techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis. The comprehensive approach outlined in this guide, combining computational prediction with experimental validation, offers a robust framework for researchers and drug development professionals to advance our understanding of this compound and to facilitate the discovery of next-generation antibiotics. The provided protocols, data tables, and workflows serve as a practical resource to guide future research in this critical area of antimicrobial drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. google.com [google.com]
- 3. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase targeting with and resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GROMACS Tutorials [mdtutorials.com]
- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 15. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by this compound and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent antipneumococcal activity of this compound is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of mutations in parC in quinolone-resistant clinical isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parC Mutation Conferring Ciprofloxacin Resistance in Streptococcus pyogenes BM4513 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jidc.org [jidc.org]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy of Gemifloxacin in a Rat Model of Respiratory Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemifloxacin is a synthetic fluoroquinolone antimicrobial agent with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Its mechanism of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. These application notes provide a summary of the in vivo efficacy of this compound in a rat model of respiratory tract infection, based on published studies. Detailed protocols for establishing the infection model and assessing the therapeutic efficacy of this compound are also presented.
Data Presentation
The following tables summarize the in vivo efficacy of this compound compared to other antimicrobial agents against Streptococcus pneumoniae and Haemophilus influenzae in a rat model of respiratory tract infection. The data is primarily based on a key study in the field and presented to facilitate comparison.[1]
Note on Data: The quantitative data presented below is based on the reported log reduction in bacterial counts from the primary literature. Specific mean CFU/lung and standard deviation values were not available in the public domain at the time of this document's creation.
Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Rat Respiratory Tract Infection Model
| Treatment Group | Dosage Regimen (Oral) | Efficacy (Log Reduction in Bacterial Numbers vs. Untreated) | Comparative Potency |
| This compound | Approximated to human therapeutic doses | 3-5 log reduction [1] | As effective as amoxycillin-clavulanate; more potent than trovafloxacin, ciprofloxacin, grepafloxacin, and levofloxacin[1] |
| Amoxycillin-clavulanate | Approximated to human therapeutic doses | Effective | This compound was as effective as amoxycillin-clavulanate[1] |
| Trovafloxacin | 40 mg/kg | < 3 log reduction[1] | Significantly less effective than this compound (P < 0.01)[1] |
| Ciprofloxacin | 200 mg/kg | < 3 log reduction[1] | Significantly less effective than this compound (P < 0.01)[1] |
| Grepafloxacin | 200 mg/kg | < 3 log reduction[1] | Significantly less effective than this compound (P < 0.01)[1] |
| Levofloxacin | 125 mg/kg | < 3 log reduction[1] | Significantly less effective than this compound (P < 0.01)[1] |
| Cefuroxime | Approximated to human therapeutic doses | Less potent than this compound | This compound was more potent |
| Azithromycin | Approximated to human therapeutic doses | Less potent than this compound | This compound was more potent |
| Untreated Control | Vehicle | Baseline bacterial load | - |
Table 2: Efficacy of this compound against Haemophilus influenzae in a Rat Respiratory Tract Infection Model
| Treatment Group | Dosage Regimen (Oral) | Efficacy (Bacterial Numbers vs. Untreated) | Comparative Potency |
| This compound | 300 mg/kg | Significant reduction (P < 0.01) [1] | Significantly more potent than cefuroxime and azithromycin[1] |
| Cefuroxime | 70 mg/kg | Less potent than this compound | This compound was significantly more potent[1] |
| Azithromycin | 40/20 mg/kg | Less potent than this compound | This compound was significantly more potent[1] |
| Untreated Control | Vehicle | Baseline bacterial load | - |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in assessing the in vivo efficacy of this compound in a rat model of respiratory tract infection.
Animal Model and Husbandry
-
Animal Species: Male Sprague-Dawley rats.
-
Weight: Approximately 150g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Bacterial Strains and Inoculum Preparation
-
Bacterial Species:
-
Streptococcus pneumoniae (various strains with differing susceptibilities to standard antimicrobials).
-
Haemophilus influenzae (including β-lactamase-negative and β-lactamase-positive strains).
-
-
Culture Conditions:
-
S. pneumoniae: Grown on blood agar plates.
-
H. influenzae: Grown on chocolate agar plates.
-
-
Inoculum Preparation:
-
Harvest overnight bacterial growth from agar plates.
-
Suspend the bacterial colonies in a suitable sterile medium (e.g., Todd-Hewitt broth for S. pneumoniae, brain-heart infusion broth for H. influenzae).
-
Adjust the bacterial suspension to the desired concentration (e.g., by spectrophotometry) to achieve a target inoculum size (e.g., 10^6 - 10^7 CFU per rat).
-
The final inoculum can be prepared in a solution containing 5% brewers' yeast in sterile saline to promote the infection.
-
Rat Respiratory Tract Infection Model (Intrabronchial Instillation)
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).
-
Intubation:
-
Place the anesthetized rat in a supine position on a slanted board.
-
Gently open the mouth and visualize the larynx. A small, blunt spatula can be used to depress the tongue.
-
Carefully insert a small, flexible cannula or a modified gavage needle into the trachea.
-
-
Inoculation:
-
Instill a small volume (e.g., 50-100 µL) of the prepared bacterial inoculum directly into the lungs via the cannula.
-
Slowly withdraw the cannula.
-
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. The infection is typically allowed to establish for 24 hours before the commencement of treatment.[1]
Drug Administration
-
Drug Preparation: Prepare suspensions of this compound and comparator drugs in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Administration: Administer the drug suspensions orally to the rats using a gavage needle.
-
Dosing Regimen:
-
Treatment is typically initiated 24 hours post-infection.[1]
-
Administer the drugs once or twice daily for a period of 3 days.[1]
-
The doses should be chosen to approximate the serum or tissue concentrations observed in humans following therapeutic dosing.[1]
-
Include an untreated control group that receives the vehicle only.
-
Assessment of Efficacy (Bacterial Enumeration from Lungs)
-
Euthanasia and Lung Excision: Approximately 17 hours after the final drug administration, euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]
-
Aseptically excise the lungs.
-
Homogenization:
-
Weigh the lungs and place them in a sterile homogenizer tube containing a known volume of sterile saline or phosphate-buffered saline (PBS).
-
Homogenize the lung tissue until a uniform suspension is obtained.
-
-
Serial Dilution and Plating:
-
Perform serial ten-fold dilutions of the lung homogenate in sterile saline or PBS.
-
Plate aliquots of the appropriate dilutions onto suitable agar plates (blood agar for S. pneumoniae, chocolate agar for H. influenzae).
-
-
Incubation and Colony Counting:
-
Incubate the plates under appropriate conditions (e.g., 37°C in a 5% CO2 incubator).
-
After 24-48 hours, count the number of colony-forming units (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the number of CFU per gram of lung tissue.
-
Convert the CFU/g values to log10 CFU/g.
-
Determine the mean log10 CFU/g for each treatment group and the untreated control group.
-
The efficacy of the treatment is determined by the reduction in the mean log10 CFU/g in the treated groups compared to the untreated control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for the Quantification of Gemifloxacin in Pharmaceutical Formulations by RP-HPLC
This document provides a detailed protocol for the quantitative determination of Gemifloxacin in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method outlined is simple, accurate, and precise, making it suitable for routine quality control analysis.
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is polar. This compound is introduced into the HPLC system and travels through the column with the mobile phase. Its separation is based on its hydrophobic interactions with the stationary phase. The analyte is detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the analysis. The following protocol is a synthesized example based on established and validated methods.[1][2][3][4]
2.1 Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector and an isocratic pump.
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
pH meter.
-
Syringe filters (0.22 µm or 0.45 µm nylon).
-
Volumetric flasks and pipettes of various sizes.
2.2 Reagents and Chemicals
-
This compound Mesylate reference standard.
-
Water (HPLC grade or deionized).
2.3 Preparation of Mobile Phase and Solutions
-
Phosphate Buffer Preparation (pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.[1]
-
Mobile Phase: Prepare a mixture of the phosphate buffer (pH 3.0) and acetonitrile in a specified ratio (e.g., 75:25 v/v).[1][3] Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic bath for 15-20 minutes before use.[2][3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Mesylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with deionized water or mobile phase.[1][3]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create working standards within the desired linearity range (e.g., 0.5-10 µg/mL or 25-150 µg/mL) using the mobile phase as a diluent.[1][2]
2.4 Sample Preparation (from Tablets)
-
Weigh and finely powder 10-20 tablets to get a homogenous mixture.[1][2][3]
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 60-70 mL of the diluent (methanol or mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[1][2]
-
Make up the volume to 100 mL with the same diluent. This yields a stock solution of 1000 µg/mL.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range (e.g., 4 µg/mL).[3]
2.5 Chromatographic Conditions
The chromatographic conditions can be optimized for specific laboratory setups. A summary of typical conditions is provided below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Acclaim™ RSLC 120 C18 (2.1 x 100 mm, 2.2 µm)[1] | Capcell Pak ODS C18 (4.6 x 250 mm, 5 µm)[2] | Develosil Rp Aqueous-AR-5 C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (75:25 v/v)[1] | Acetonitrile : KH₂PO₄ Buffer pH 6.8 (20:80 v/v)[2] | Acetonitrile : Ammonium Acetate Buffer pH 4.5 (70:30 v/v)[4] |
| Flow Rate | 0.5 mL/min[1] | 1.2 mL/min[2] | 1.0 mL/min[4] |
| Detection (UV) | 276 nm[1] | 265 nm[2] | 244 nm[4] |
| Injection Volume | 10 µL[1][2] | 20 µL[4] | |
| Column Temp. | 30 °C[1] | Room Temperature[4] | Room Temperature |
| Retention Time | ~0.5 min[1] | ~7.5 min[2] | ~3.1 min[4] |
Data Presentation: Method Validation Summary
The developed RP-HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines. Key quantitative validation parameters from various studies are summarized below for comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.5 - 10[1] | 25 - 150[2] | 1 - 6[3] | 50 - 150[6] |
| Correlation Coefficient (r²) | 0.9991[1] | 0.9998[2] | Not Specified | 0.995[6] |
| Accuracy (% Recovery) | 93.71 - 100.29[1] | 99.95 (Mean)[2] | 98.7 - 101.2 | 99.77 (Average)[6] |
| Precision (% RSD) | Intra-day: 0.36-1.02Inter-day: 0.08-1.23[1] | 0.78 (Method)0.82 (System)[2] | < 2.0 | < 2.0 |
| LOD (µg/mL) | 0.066[1] | Not Specified | 0.57 | 12.678[4] |
| LOQ (µg/mL) | 0.2[1] | Not Specified | 1.72 | 14.261[4] |
Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound from pharmaceutical tablets using RP-HPLC.
Caption: RP-HPLC analysis workflow for this compound tablets.
4.2 Method Validation Logical Relationship
This diagram shows the relationship between key validation parameters as per ICH guidelines, ensuring the reliability of the analytical method.
Caption: Logical overview of analytical method validation parameters.
References
- 1. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Assessing Gemifloxacin Cytotoxicity
Introduction
Gemifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat respiratory tract infections by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Beyond its antibacterial properties, it is crucial to understand its potential cytotoxic effects on eukaryotic cells for comprehensive safety and risk assessment. Some fluoroquinolones have been reported to induce apoptosis in various cancer cells and may have immunomodulatory effects.[3][4] These application notes provide an overview and detailed protocols for common cell-based assays used to evaluate the cytotoxic potential of this compound.
Application Notes: Principles of Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound and is suitable for high-throughput screening.[7][8]
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The assay quantifies LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[11] This method is ideal for assessing compound-induced cytotoxicity and can be used to monitor cell death over time.[13]
Apoptosis Assays for Mechanistic Insights
Apoptosis, or programmed cell death, is a distinct process from necrosis.[14] Evaluating apoptosis provides deeper mechanistic insights into a compound's cytotoxic effects.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays that measure the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) can confirm that cell death is occurring through an apoptotic pathway.[14]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.
Data Presentation
The cytotoxic effects of this compound can be summarized and compared across different cell lines and assays.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 3T3 (Mouse Fibroblast) | MTT Assay | 48 | 150.5 | [15][16] |
| 3T3 (Mouse Fibroblast) | Neutral Red Uptake | 48 | 125.8 | [15][16] |
| SW620 (Human Colon Cancer) | WST-1 Assay | 48 | >20 | [3] |
| LoVo (Human Colon Cancer) | WST-1 Assay | 48 | >20 | [3] |
Note: Data is illustrative and compiled from literature. WST-1 is a viability assay similar to MTT.
Table 2: this compound-Induced Cytotoxicity in 3T3 Cells
| This compound Conc. (µg/mL) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Control) | 100% | 0% |
| 25 | 92% | 8% |
| 50 | 81% | 19% |
| 100 | 65% | 35% |
| 200 | 41% | 59% |
| 400 | 22% | 78% |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Experimental and Assay Workflows
A generalized workflow for assessing drug cytotoxicity provides a high-level overview of the experimental process.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory activities of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Biological safety studies of this compound mesylate and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gemifloxacin in Veterinary Medicine Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gemifloxacin, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is believed to slow the development of bacterial resistance.[1] Its application in veterinary medicine is an active area of research, showing promise for treating a range of bacterial infections in animals. These notes provide an overview of its application, supported by pharmacokinetic data, in vitro susceptibility, and in vivo efficacy studies.
In Vitro Antimicrobial Activity
This compound has demonstrated significant in vitro activity against a wide array of veterinary relevant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Not Specified | Not Specified | 0.03 | [3] |
| Haemophilus influenzae | Not Specified | Not Specified | 0.06 | [3] |
| Moraxella catarrhalis | Not Specified | Not Specified | 0.015 | [3] |
| Bordetella pertussis | ≤0.008 | Not Specified | Not Specified | Not Found |
| Bordetella parapertussis | ≤0.008 | Not Specified | Not Specified | Not Found |
| Staphylococcus aureus (wild-type) | Not Specified | 0.25 (IC₅₀ for Topo IV), 0.31 (IC₅₀ for Gyrase) | Not Specified | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. IC₅₀ is the half maximal inhibitory concentration.
Pharmacokinetic Profile in Veterinary Species
Pharmacokinetic studies of this compound have been conducted in several animal species to understand its absorption, distribution, metabolism, and excretion. A summary of key pharmacokinetic parameters is presented below.
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dosage and Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | T½ (h) | Primary Route of Excretion | Reference |
| Rat | Oral | Not Specified | Not Specified | ~2 | Urine (46%) and Bile (12%) | [5] |
| Dog | Oral | Not Specified | Not Specified | ~5 | Urine, Bile, and Gastrointestinal Secretion (approximately equal) | [5] |
| Layer Birds | 10 mg/kg (Oral) | 4 | 181.71 ± 3.80 | Not Specified | Not Specified | [6] |
| Layer Birds | 10 mg/kg (IV) | Not Applicable | Not Applicable | 2.50 ± 0.04 | Not Specified | [6] |
Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; T½: Elimination half-life.
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound exerts its bactericidal effect by targeting bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, this compound stabilizes it, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[7]
Caption: Mechanism of action of this compound in bacteria.
Experimental Protocols
In Vivo Efficacy in a Rat Model of Respiratory Tract Infection
This protocol is based on studies evaluating the efficacy of this compound against Streptococcus pneumoniae and Haemophilus influenzae in a rat respiratory infection model.[8]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Infection Procedure:
-
Bacterial Strains: Streptococcus pneumoniae or Haemophilus influenzae.
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 10⁸ CFU/mL.
-
Infection: Anesthetize the rats and infect them intrabronchially with the bacterial suspension.
3. Treatment:
-
Initiation: Begin treatment 24 hours post-infection.
-
Drug Administration: Administer this compound orally. Dosages should be chosen to approximate the serum or tissue concentrations measured in the target veterinary species following therapeutic dosing.
-
Duration: Continue treatment once or twice daily for 3 days.
4. Efficacy Assessment:
-
Endpoint: Approximately 17 hours after the final dose, euthanize the animals.
-
Bacterial Enumeration: Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration on appropriate agar plates.
-
Outcome: Efficacy is determined by a significant reduction in bacterial numbers in the lungs of treated animals compared to an untreated control group.
Caption: Experimental workflow for the rat respiratory tract infection model.
In Vivo Efficacy in Experimental Pyelonephritis and Wound Infection Models
This protocol is adapted from studies assessing this compound's efficacy against Gram-negative and Gram-positive pathogens in pyelonephritis and wound infection models.[9]
1. Animal Model:
-
Species: Mice or rats.
-
Housing: Standard laboratory conditions.
2. Infection Models:
-
Pyelonephritis:
-
Pathogens: Escherichia coli or Proteus mirabilis.
-
Procedure: Induce pyelonephritis through urethral catheterization and injection of the bacterial suspension into the bladder.
-
-
Wound Infection:
-
Pathogens: Streptococcus pyogenes, Staphylococcus epidermidis, or Staphylococcus aureus.
-
Procedure: Create a superficial skin wound and apply the bacterial suspension to the wound site.
-
3. Treatment:
-
Initiation: Start oral treatment 1 hour after infection.
-
Regimen: Administer this compound once or twice daily for 3 days.
4. Efficacy Assessment:
-
Endpoint: Approximately 17 hours after the last dose, euthanize the animals.
-
Bacterial Load Determination:
-
Pyelonephritis: Excise the kidneys, homogenize, and plate for bacterial enumeration.
-
Wound Infection: Excise the skin around the wound site, homogenize, and plate for bacterial enumeration.
-
-
Outcome: A significant reduction in bacterial counts in the infected tissues of treated animals compared to controls indicates efficacy.
Conclusion
This compound demonstrates considerable potential for application in veterinary medicine due to its potent broad-spectrum activity, favorable pharmacokinetic profile in several animal species, and efficacy in various preclinical models of infection. Further research, including clinical trials in target animal populations, is warranted to establish safe and effective dosage regimens for specific veterinary diseases. The provided protocols and data serve as a foundational resource for researchers and professionals in the development of this compound for veterinary use.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Immunomodulatory activities of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The disposition of this compound, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vivo activity of this compound in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of this compound in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gemifloxacin-Loaded Nanoparticles in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Gemifloxacin-loaded nanoparticles for targeted delivery, particularly for respiratory infections.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria, making it a strong candidate for treating respiratory tract infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][4] However, conventional delivery of this compound can be associated with systemic side effects and limited penetration into certain infected tissues. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by enabling targeted delivery to the site of infection, providing sustained drug release, and potentially reducing overall dosage and toxicity.[5] This document outlines the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
Data Presentation: Characterization of this compound-Loaded Nanoparticles
The following table summarizes the key physicochemical characteristics of different this compound-loaded nanoparticle formulations. This data is essential for comparing formulations and selecting candidates for further in vitro and in vivo studies.
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate | 158.4 | Not Reported | Not Reported | Not Reported | 46.6 | [4] |
| Solid Lipid Nanoparticles | Precirol, Poloxamer 188, Soy Lecithin | 126 ± 6 | Not Reported | Not Reported | Not Reported | 92.4 ± 3.63 | [2][6] |
| Silver Nanoparticles | This compound-conjugated | 22.23 ± 2 | Not Reported | Not Reported | Not Reported | Not Reported | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation method.
Materials:
-
This compound mesylate
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound mesylate (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
-
Nanoprecipitation:
-
While stirring the aqueous PVA solution (e.g., 20 mL) at a moderate speed (e.g., 600 rpm) on a magnetic stirrer, add the organic phase dropwise using a syringe with a fine needle.
-
Continue stirring for a specified period (e.g., 3-4 hours) at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the washing step twice.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
-
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol details the synthesis of Chitosan nanoparticles for this compound delivery based on the ionic gelation method.
Materials:
-
This compound mesylate
-
Low molecular weight Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve a specific amount of Chitosan (e.g., 0.5% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.
-
Adjust the pH of the Chitosan solution to a desired value (e.g., 4.5-5.0) using 1M NaOH.
-
Dissolve this compound mesylate in the Chitosan solution.
-
-
TPP Solution Preparation:
-
Prepare an aqueous solution of TPP (e.g., 0.25% w/v) in deionized water.
-
-
Nanoparticle Formation:
-
While stirring the Chitosan-Gemifloxacin solution at a moderate speed, add the TPP solution dropwise.
-
The formation of opalescent suspension indicates the formation of nanoparticles.
-
Continue stirring for a specific duration (e.g., 30 minutes) to allow for complete nanoparticle formation.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) for a specific duration (e.g., 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
-
Lyophilization (Optional):
-
Resuspend the nanoparticle pellet in a cryoprotectant solution and freeze-dry for storage.
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of this compound loaded into the nanoparticles.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer/lipid and the drug (e.g., acetonitrile or a mixture of organic solvent and water).
-
Alternatively, for indirect measurement, collect the supernatant during the nanoparticle preparation and washing steps.
-
-
Quantification:
-
Quantify the amount of this compound in the prepared solution (from direct method) or in the supernatant (from indirect method) using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculations:
-
Drug Loading (%): (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes the method to evaluate the release profile of this compound from the nanoparticles over time.
Procedure:
-
Setup:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions, or pH 5.5 to simulate the lung fluid in certain disease states).[9]
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium from the external chamber.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Protocol 5: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the this compound-loaded nanoparticles on a relevant cell line (e.g., lung epithelial cells like A549).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound, blank nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the plates for a specific duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 6: In Vivo Targeted Delivery and Efficacy in a Murine Model of Respiratory Infection
This protocol provides a general framework for evaluating the in vivo efficacy of this compound-loaded nanoparticles in a mouse model of lung infection.
Procedure:
-
Animal Model:
-
Establish a respiratory infection in mice (e.g., BALB/c) by intranasal or intratracheal instillation of a known concentration of a relevant pathogen (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa).[9]
-
-
Treatment Groups:
-
Divide the infected mice into different treatment groups:
-
Untreated control (saline)
-
Free this compound
-
Blank nanoparticles
-
This compound-loaded nanoparticles
-
-
-
Administration:
-
Administer the treatments via a targeted route (e.g., intranasal or intratracheal administration for lung targeting) at a predetermined dose and time post-infection.
-
-
Efficacy Assessment:
-
At specific time points after treatment, euthanize the mice and harvest the lungs.
-
Bacterial Load Determination: Homogenize the lung tissue and perform serial dilutions to plate on appropriate agar plates. Count the colony-forming units (CFUs) to determine the bacterial load in the lungs.[7][10]
-
Histopathological Analysis: Fix a portion of the lung tissue in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the extent of inflammation and tissue damage.[1][2]
-
-
Biodistribution Study (Optional):
-
To assess targeting, fluorescently label the nanoparticles.
-
After administration, harvest major organs (lungs, liver, spleen, kidneys, heart) at different time points.
-
Quantify the fluorescence intensity in each organ using an in vivo imaging system or by homogenizing the tissues and measuring fluorescence with a plate reader.
-
Visualization of Pathways and Workflows
This compound Mechanism of Action
Experimental Workflow for Nanoparticle Formulation and Characterization
In Vivo Efficacy Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Histological Effects of Gold Nanoparticles on the Lung Tissue of Adult Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative in vivo activity of this compound in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gemifloxacin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic potential of Gemifloxacin when combined with other classes of antibiotics. The methodologies described are standard in vitro techniques essential for antimicrobial drug development and research.
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This compound, a fluoroquinolone antibiotic, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][2] Combining this compound with other antibiotics that have different mechanisms of action, such as β-lactams, aminoglycosides, or macrolides, may result in synergistic interactions, leading to improved bactericidal activity and a reduced likelihood of resistance development.
This document outlines the protocols for three common methods used to evaluate antibiotic synergy: the Checkerboard Assay, the Time-Kill Curve Analysis, and the E-test (Epsilometer test) method.
Data Presentation
The following tables are examples of how to present quantitative data from synergy testing experiments. Due to the limited availability of specific published synergy data for this compound combinations at the time of this writing, the data presented here are illustrative examples. Researchers should replace this with their own experimental data.
Table 1: Example of Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against Streptococcus pneumoniae
| Antibiotic Combination | Strain | MIC of this compound Alone (μg/mL) | MIC of β-Lactam Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of β-Lactam in Combination (μg/mL) | FICI | Interpretation |
| This compound + Penicillin | S. pneumoniae ATCC 49619 | 0.03 | 0.06 | 0.0075 | 0.015 | 0.5 | Synergy |
| This compound + Ceftriaxone | S. pneumoniae Clinical Isolate 1 | 0.06 | 0.125 | 0.015 | 0.031 | 0.5 | Synergy |
| This compound + Amoxicillin | S. pneumoniae Clinical Isolate 2 | 0.03 | 2 | 0.015 | 0.5 | 1.0 | Additive |
Table 2: Example of Time-Kill Curve Analysis Results for this compound and an Aminoglycoside against Pseudomonas aeruginosa
| Antibiotic Combination (Concentration) | Bacterial Strain | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL | Interpretation |
| Growth Control | P. aeruginosa PAO1 | 6.0 | 9.2 | +3.2 | - |
| This compound (1x MIC) | P. aeruginosa PAO1 | 6.0 | 4.5 | -1.5 | Bacteriostatic |
| Gentamicin (1x MIC) | P. aeruginosa PAO1 | 6.0 | 5.0 | -1.0 | Bacteriostatic |
| This compound (1x MIC) + Gentamicin (1x MIC) | P. aeruginosa PAO1 | 6.0 | 2.8 | -3.2 | Synergy & Bactericidal |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and the second antibiotic
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (Drug A) horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic (Drug B) vertically down the microtiter plate.
-
The final volume in each well should be 50 µL, containing a combination of different concentrations of both drugs. The last column and row should contain dilutions of each drug alone. A growth control well with no antibiotics should be included.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of FICI:
-
The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
Culture tubes with appropriate broth medium
-
Standardized bacterial inoculum
-
Stock solutions of this compound and the second antibiotic
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes containing broth with:
-
No antibiotic (growth control)
-
This compound alone at a specified concentration (e.g., 1x or 2x MIC)
-
The second antibiotic alone at a specified concentration
-
The combination of this compound and the second antibiotic at the same concentrations
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
E-test (Epsilometer test) Synergy Method
The E-test is a gradient diffusion method that can be adapted to assess synergy.
Materials:
-
Agar plates with appropriate medium (e.g., Mueller-Hinton agar)
-
Standardized bacterial inoculum (0.5 McFarland)
-
E-test strips for this compound and the second antibiotic
-
Sterile swabs
Procedure:
-
Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Application of E-test Strips:
-
There are two common methods for placing the strips:
-
Cross Method: Place the two E-test strips in a cross formation on the agar surface, with the intersection at a 90-degree angle.
-
MIC:MIC Intersection Method: First, determine the MIC of each drug individually. Then, place the two strips so they intersect at their respective MIC values.
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading Results and FICI Calculation:
-
After incubation, an elliptical zone of inhibition will be formed.
-
Read the MIC value where the ellipse intersects each strip.
-
Calculate the FICI as described in the checkerboard assay protocol.
-
Interpretation of FICI is the same as for the checkerboard assay.
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. This compound: a new, potent fluoroquinolone for the therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gemifloxacin peak tailing in reverse-phase HPLC
Welcome to the technical support center for troubleshooting gemifloxacin peak tailing in reverse-phase HPLC. This resource provides researchers, scientists, and drug development professionals with practical guidance to diagnose and resolve common issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] For this compound, a basic compound, this is often due to secondary interactions with the stationary phase, which can lead to inaccurate quantification, reduced resolution between peaks, and decreased sensitivity.[3]
Q2: What are the primary causes of this compound peak tailing in reverse-phase HPLC?
A2: The most common cause is the interaction of the basic this compound molecule with acidic residual silanol groups on the silica-based stationary phase.[4][5][6][7][8] Other contributing factors can include:
Q3: How does the mobile phase pH affect this compound peak shape?
A3: The pH of the mobile phase is critical. This compound has pKa values of approximately 5.53 and 9.53.[12] To minimize peak tailing, it is generally recommended to work at a low pH (typically between 2.5 and 3.0).[1][4][11][12][13] At this low pH, the residual silanol groups on the stationary phase are protonated (not ionized), reducing their ability to interact with the positively charged this compound molecule.[4][5][10][11]
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile is often preferred over methanol as it can lead to sharper peaks for this compound.[12][14] Methanol can form hydrogen bonds with silanol groups, which can sometimes reduce their activity, but in some cases, acetonitrile provides better overall peak symmetry.[5]
Q5: Are there specific column types that are better for analyzing this compound?
A5: Using a modern, high-purity silica column with end-capping is highly recommended.[4][9] End-capping chemically derivatizes most of the residual silanol groups, preventing them from interacting with basic analytes like this compound.[5][9] Columns with novel bonding technologies, such as those with embedded polar groups or hybrid silica, can also offer improved peak shape for basic compounds.[4][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound peak tailing.
Step 1: Initial Assessment and Diagnosis
The first step is to characterize the peak tailing and identify potential causes.
Caption: Initial assessment workflow for this compound peak tailing.
Step 2: Mobile Phase Optimization
The mobile phase is often the first and most effective area to address peak tailing.
Problem: Inappropriate Mobile Phase pH
-
Solution: Adjust the mobile phase pH to be between 2.5 and 3.0 using an appropriate acidic modifier.[4][11][12][13] This ensures the protonation of residual silanols, minimizing secondary interactions.[4][5][10][11]
Problem: Insufficient Buffer Concentration
-
Solution: Increase the buffer concentration to a range of 20-50 mM.[3] This can help to mask the effects of residual silanols.[2]
Problem: Ineffective Organic Modifier
-
Solution: If using methanol, consider switching to acetonitrile, as it has been shown to produce sharper peaks for this compound.[12][14]
| Parameter | Recommended Range/Type | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Protonates silanol groups, reducing interaction with basic this compound.[4][11][12][13] |
| Buffer Concentration | 20 - 50 mM | Masks residual silanol interactions.[2][3] |
| Organic Modifier | Acetonitrile | Often provides sharper peaks compared to methanol.[12][14] |
Step 3: Column Evaluation and Selection
The column is a critical component influencing peak shape.
Problem: Active Residual Silanols
-
Solution: Use a modern, end-capped C18 column from a reputable manufacturer.[4][9] If tailing persists, consider a column with alternative chemistry, such as one with an embedded polar group or a hybrid silica-based column.[4][15]
Problem: Column Contamination/Degradation
-
Solution: Flush the column with a strong solvent.[1] If performance does not improve, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.
Step 4: Sample and System Considerations
If mobile phase and column optimizations are insufficient, investigate sample and system parameters.
Problem: Sample Overload
-
Solution: Reduce the concentration of the this compound sample or decrease the injection volume.[2][3]
Problem: Extra-Column Volume
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[9][11] Ensure all fittings are properly connected to avoid dead volume.[1]
Caption: A logical pathway for troubleshooting this compound peak tailing.
Experimental Protocols
Below are examples of successful experimental conditions for the analysis of this compound that have yielded symmetrical peaks.
Protocol 1: HPLC-DAD Method for this compound in Tablets [14]
-
Column: C18, 250 mm x 4.6 mm, 5-µm particle size
-
Mobile Phase: 70:30 (v/v) mixture of ammonium acetate buffer (0.05 M, pH 2.7) and acetonitrile
-
Flow Rate: 0.7 mL/min
-
Detection: Diode-array detection at 272 nm
-
Column Temperature: Not specified, but thermal stress was evaluated up to 85°C.
-
Result: This method successfully separated this compound from its degradation products with sharp, symmetrical peaks (resolution >1.5).[14]
Protocol 2: UPLC Method for this compound Mesylate [12]
-
Column: AcclaimTM RSLC 120 C18, 100 mm x 2.1 mm, 2.2 µm particle size
-
Mobile Phase: 75:25 (v/v) mixture of acetonitrile and phosphate buffer (25 mM, pH 3.00)
-
Flow Rate: 0.5 mL/min
-
Detection: Photodiode array (PDA) at 276 nm
-
Column Temperature: 30°C
-
Result: This UPLC method achieved a better peak shape and a shorter retention time. A pH greater than 3.0 resulted in broader peaks.[12]
Protocol 3: RP-HPLC Method for this compound Mesylate [13]
-
Column: C18
-
Mobile Phase: 25:75 (v/v) mixture of acetonitrile and 20mM phosphate buffer at pH 3
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 275 nm
-
Column Temperature: Ambient
-
Result: This method produced a symmetrical peak with an asymmetry factor of less than 2.[13]
| Parameter | Protocol 1[14] | Protocol 2[12] | Protocol 3[13] |
| Column Type | C18 | AcclaimTM RSLC 120 C18 | C18 |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 2.1 mm, 2.2 µm | Not specified |
| Mobile Phase (Aqueous) | 0.05 M Ammonium Acetate, pH 2.7 | 25 mM Phosphate Buffer, pH 3.0 | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase (Organic) | Acetonitrile | Acetonitrile | Acetonitrile |
| Ratio (Aqueous:Organic) | 70:30 | 25:75 | 75:25 |
| Flow Rate | 0.7 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 272 nm | 276 nm | 275 nm |
| Column Temperature | Not specified | 30°C | Ambient |
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. akjournals.com [akjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for Detecting Gemifloxacin Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for the detection of Gemifloxacin impurities. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: this compound impurities can originate from the synthesis process, degradation, or storage. One of the main process-related impurities is 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][2] Another known impurity is the this compound-E-isomer.[1][3] Degradation products can be formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[4] For instance, under alkaline conditions, a major degradation product is formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring.[5]
Q2: What are the recommended analytical techniques for detecting this compound impurities?
A2: The most common and recommended analytical techniques are stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.[4][6][7] These methods are capable of separating this compound from its process-related impurities and degradation products.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the identification and characterization of unknown impurities and degradation products.[8][9]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study is an intentional process of subjecting a drug substance to harsh conditions, such as acid, base, heat, light, and oxidation, to accelerate its degradation.[10] This is crucial for this compound as it helps in identifying potential degradation products that could form during its shelf life.[4] The results of these studies are essential for developing stability-indicating analytical methods that can reliably separate the active pharmaceutical ingredient (API) from its degradation products.[4][10]
Q4: What are the typical validation parameters for an analytical method for this compound impurities?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the validation of an analytical method for this compound impurities should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][7]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and an impurity peak.
-
Question: My chromatogram shows poor resolution between the main this compound peak and a known impurity. How can I improve the separation?
-
Answer:
-
Optimize the mobile phase composition: Small changes in the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution.[4][7] Experiment with different ratios to find the optimal separation.
-
Adjust the pH of the mobile phase: The pH of the buffer can affect the ionization state of this compound and its impurities, thereby influencing their retention times.[6][12] For this compound, which has pKa values of 5.53 and 9.53, adjusting the pH can be particularly effective.[12]
-
Change the column: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) or a smaller particle size for higher efficiency.[3][6]
-
Modify the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[4]
-
Adjust the temperature: Column temperature can influence selectivity. Try varying the temperature to see if it improves separation.[3]
-
Issue 2: Tailing of the this compound peak.
-
Question: The this compound peak in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check for column overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Inspect the column for contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try washing the column with a strong solvent or, if necessary, replace the column.
-
Ensure proper mobile phase pH: The mobile phase pH should be appropriate for the analyte to avoid interactions with residual silanols on the silica-based column. For basic compounds like this compound, a low pH mobile phase with a suitable buffer is often used.[6]
-
Consider secondary interactions: Tailing can be caused by interactions between the basic this compound molecule and acidic silanol groups on the column packing. Using a highly deactivated, end-capped column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.
-
Issue 3: Inconsistent retention times.
-
Question: I am observing a drift in the retention times of my peaks between injections. What should I investigate?
-
Answer:
-
Ensure proper column equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to shifting retention times.
-
Check for leaks in the HPLC system: Leaks in the pump, injector, or fittings can cause fluctuations in the flow rate and pressure, leading to inconsistent retention times.
-
Verify the stability of the mobile phase: Ensure that the mobile phase is well-mixed and has not undergone any compositional changes (e.g., evaporation of the organic solvent). It is also important to degas the mobile phase to prevent air bubbles.
-
Monitor the column temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]
-
Issue 4: Extraneous peaks in the chromatogram.
-
Question: I am seeing unexpected peaks in my chromatogram. How do I determine their source?
-
Answer:
-
Inject a blank (mobile phase): This will help determine if the extraneous peaks are coming from the mobile phase or the injection solvent.
-
Check the sample preparation procedure: The impurities might be introduced during sample preparation. Ensure all glassware is clean and use high-purity solvents.[7]
-
Evaluate the purity of the reference standard: The reference standard itself may contain impurities.
-
Consider carryover from previous injections: If a high-concentration sample was injected previously, there might be carryover. Run a blank injection after a high-concentration sample to check for this.
-
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Impurity Detection
| Parameter | Method 1[4] | Method 2[7] | Method 3[3] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | Luna Omega C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 2.7; 0.05 M) – acetonitrile (70:30, v/v) | Acetonitrile – acetate buffer (pH 4.5) (70:30, v/v) | A: Acetonitrile/Water/TFA (20:80:0.1) B: Acetonitrile/Water/TFA (80:20:0.1) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 272 nm | UV at 244 nm | UV at 272 nm |
| Temperature | Room Temperature (25 ± 2°C) | Room Temperature | 40 °C |
| Injection Volume | Not Specified | Not Specified | 5 µL |
| Mode | Isocratic | Isocratic | Gradient |
Table 2: Summary of UPLC Method Parameters for this compound Analysis
| Parameter | Method 1[6] |
| Column | AcclaimTM RSLC 120 C18 (100 mm x 2.1 mm, 2.2 µm) |
| Mobile Phase | Acetonitrile – 25 mM phosphate buffer (pH 3.0) (75:25, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | PDA at 276 nm |
| Temperature | 30 °C |
| Injection Volume | Not Specified |
| Mode | Isocratic |
Experimental Protocols
Detailed HPLC Method for Stability-Indicating Analysis of this compound
This protocol is based on a validated stability-indicating HPLC method.[4]
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid to adjust pH
2. Chromatographic Conditions:
-
Instrument: HPLC system with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH adjusted to 2.7 with an appropriate acid) and acetonitrile in a 70:30 (v/v) ratio.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: Ambient (25 ± 2°C).[4]
-
Detection Wavelength: 272 nm.[4]
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in water to make a 0.05 M solution. Adjust the pH to 2.7.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Transfer a quantity of powder equivalent to a specific amount of this compound into a volumetric flask, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter.[7]
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times relative to the main peak and their response factors, if known.
Detailed UPLC Method for Rapid Analysis of this compound
This protocol is based on a validated RP-UPLC method for the determination of this compound.[6]
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (analytical grade)
-
Phosphoric acid (to adjust pH)
-
Deionized water
2. Chromatographic Conditions:
-
Instrument: UPLC system with a PDA detector.
-
Column: AcclaimTM RSLC 120 C18, 100 mm x 2.1 mm, 2.2 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile and 25 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 75:25 (v/v) ratio.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 276 nm.[6]
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of monobasic potassium phosphate in deionized water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 75:25 (v/v) ratio. Degas the mobile phase.
-
Standard Stock Solution: Prepare a stock solution of this compound standard in deionized water (e.g., 1000 µg/mL).[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.[6]
-
Sample Solution Preparation: For tablets, weigh and crush the tablets. Dissolve an amount of powder equivalent to 25 mg of this compound in 25 mL of deionized water, sonicate for 15 minutes, and filter through a 0.22-µm syringe filter. Dilute further to a suitable concentration.[6]
4. Chromatographic Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Inject a blank (deionized water or mobile phase).
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Calculate the amount of this compound and any impurities in the sample using the calibration curve.
Visualizations
Caption: Workflow for this compound Impurity Method Development.
Caption: Troubleshooting Decision Tree for HPLC/UPLC Analysis.
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. akjournals.com [akjournals.com]
- 5. Structural elucidation of this compound mesylate degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Gemifloxacin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Gemifloxacin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: this compound's stability in aqueous solutions is primarily influenced by exposure to light, the pH of the solution, and the presence of oxidizing agents. It is particularly susceptible to photodegradation.[1] It also undergoes hydrolysis in both acidic and basic conditions, with degradation being more rapid in alkaline environments.[2][1]
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: While specific long-term stability data at various pH values is complex, studies on forced degradation indicate that this compound is relatively more stable in neutral to slightly acidic conditions compared to alkaline conditions.[2][3] For instance, one study showed that at a pH of 3, the degradation of this compound was optimized in a photo-Fenton process, suggesting that highly acidic conditions can also promote degradation, especially in the presence of other reactive species.[3] Some fluoroquinolones are noted to be relatively insoluble at a pH greater than or equal to 7, which can also affect their stability and bioavailability.[4]
Q3: How should I store this compound aqueous solutions to minimize degradation?
A3: To minimize degradation, this compound aqueous solutions should be protected from light by storing them in amber-colored vials or by wrapping the container with aluminum foil.[4] It is also advisable to store the solutions at controlled room temperature or under refrigeration, as thermal stress can contribute to degradation.[2] The container should be well-sealed to prevent evaporation and potential pH shifts.
Q4: What are the known degradation products of this compound in aqueous solutions?
A4: Under alkaline conditions, a major degradation product has been identified as sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This is formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring.[1] Acid-induced degradation also yields distinct products.[5] Forced degradation studies using HPLC have shown the separation of this compound from its various stress-induced degradation products.[2]
Troubleshooting Guides
Issue 1: Rapid loss of potency in my this compound standard solution.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prepare and store the solution in a dark or amber-colored volumetric flask. Minimize exposure to ambient and UV light during experiments. Photolytic stress can cause up to 66% degradation in a short time. |
| Incorrect pH | Measure the pH of your solution. If it is in the alkaline range, consider adjusting it to a neutral or slightly acidic pH, as this compound shows greater degradation in basic conditions.[2] |
| Contamination | Ensure the solvent and glassware are free from oxidizing agents or other contaminants that could accelerate degradation. |
| Temperature | Store the stock solution at a controlled, cool temperature as thermal stress can lead to degradation.[2] |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is the most likely cause. The unknown peaks are probably degradation products. Compare the chromatogram with published forced degradation studies to tentatively identify the conditions that may have caused the degradation (e.g., acidic, basic, oxidative).[2] |
| Interaction with Excipients (if using a formulation) | If you are analyzing a formulated product, there might be interactions with excipients. Analyze a solution of the pure drug substance under the same conditions to confirm if the extra peaks are from the drug's degradation. |
| Mobile Phase Instability | Ensure the mobile phase is freshly prepared and that its composition has not changed over time, which could affect the chromatography. |
Issue 3: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Ensure that all samples, including the controls, are subjected to identical and controlled light conditions throughout the study. |
| Fluctuations in Temperature and pH | Use a calibrated incubator or water bath to maintain a constant temperature. Monitor and control the pH of the solutions throughout the experiment. |
| Inadequate Analytical Method | Verify that your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. A validated HPLC or UFLC method is recommended.[6] |
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Reference |
| Acidic | 1.5 M Hydrochloric Acid | 15 min | 2.7% | |
| Basic | 1.25 M Sodium Hydroxide | 20 min | 22% | [2] |
| Oxidative | 0.006 M Potassium Permanganate | 15 min | ~5% | [2] |
| Thermal | Not specified | Not specified | 13% | [2] |
| Photolytic | Not specified | 15 min | 66% | [2] |
| Acidic Hydrolysis | 0.1N HCl | 20 min at 70°C | Not specified | |
| Basic Hydrolysis | Not specified | Not specified | 44.63% | [7] |
| Thermal Degradation | Not specified | Not specified | 5.64% | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting a this compound solution to various stress conditions to evaluate its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a known concentration (e.g., 640 µg/mL).[2]
-
Acidic Degradation: Mix 1 mL of the stock solution with 0.1 mL of 1.5 M HCl. Keep the mixture in the dark for 15 minutes. Neutralize the solution with 1.5 M NaOH and dilute to a final volume with the mobile phase.[2]
-
Basic Degradation: Treat 1 mL of the stock solution with 0.25 mL of 1.25 M NaOH for 20 minutes in the dark. Dilute to a final volume with the mobile phase.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 0.02 mL of 0.006 M potassium permanganate for 15 minutes. Dilute to a final volume with the mobile phase.[2]
-
Thermal Degradation: Subject the stock solution to dry heat (e.g., in an oven at a specified temperature) for a defined period.
-
Photodegradation: Expose the stock solution to direct sunlight or a UV lamp for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 0.05 M, pH 2.7) and acetonitrile in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: PDA or UV detector at 272 nm.[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient (e.g., 25 ± 2°C).[2]
-
Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Structural elucidation of this compound mesylate degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. A new stability indicating RP-UFLC method for the quantification of this compound tablets using an ion pairing agent - ProQuest [proquest.com]
- 7. A new stability indicating RP-UFLC method for the quantification of this compound tablets using an ion pairing agent - ProQuest [proquest.com]
Technical Support Center: Gemifloxacin Dosage Refinement in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for refining gemifloxacin dosage in animal infection models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for this compound in a mouse infection model?
A typical starting dose for this compound in mouse models can range from 25 mg/kg to 50 mg/kg. In a mouse pneumonia model infected with Streptococcus pneumoniae, doses of 25 and 50 mg/kg administered every 12 hours resulted in high survival rates (90-100%) against wild-type and single-mutation strains[1][2]. For Gram-negative pyelonephritis models (E. coli or P. mirabilis), oral treatment initiated 1 hour post-infection and continued for 3 days was shown to be effective[3].
Q2: How do I adjust the dosage based on the Minimum Inhibitory Concentration (MIC) of my bacterial strain?
Dosage adjustments should be guided by the pharmacokinetic/pharmacodynamic (PK/PD) index, specifically the 24-hour free-drug area under the plasma concentration-time curve to MIC ratio (fAUC(0-24):MIC). An fAUC(0-24):MIC ratio of approximately 30 is associated with efficacy in animal models[4]. For S. pneumoniae, ratios between 56.5 and 113 were highly effective, whereas a ratio of 28.5 led to poor efficacy and the emergence of resistant mutants[1][2]. Therefore, you must first determine the MIC of this compound for your specific strain and then adjust the dose to achieve a target fAUC(0-24):MIC of at least 30.
Q3: My this compound experiment is showing poor efficacy. What are the common troubleshooting points?
Several factors can contribute to poor efficacy:
-
Sub-optimal PK/PD Target: Verify that your dosing regimen achieves an fAUC(0-24):MIC ratio of at least 30. A ratio below this threshold has been associated with poor outcomes[1][2].
-
Bacterial Resistance: The target pathogen may possess resistance mechanisms. This compound's activity is reduced against strains with double mutations in parC and gyrA[1][2]. Confirm the susceptibility profile of your strain.
-
Drug Administration and Bioavailability: this compound has an oral bioavailability of approximately 71% in humans[4]. Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal) is appropriate for the animal model and that the drug is correctly formulated and administered.
-
Animal Model Specifics: The infection severity, immune status of the animal (e.g., immunocompetent vs. leukopenic), and the timing of treatment initiation are critical. Treatment starting later post-infection may require higher doses[2].
-
Species-Specific Pharmacokinetics: this compound's elimination half-life varies between species, for instance, approximately 2 hours in rats and 5 hours in dogs[5]. These differences will significantly impact the dosing interval and overall exposure.
Q4: Are there significant pharmacokinetic differences between animal species I should be aware of?
Yes, significant differences exist. The terminal elimination half-life of this compound is approximately 2 hours in rats and 5 hours in dogs[5]. In layer birds, the oral half-life is around 2.35 hours[6]. These variations necessitate careful consideration when extrapolating dosage regimens from one species to another. It is highly recommended to perform pilot pharmacokinetic studies in your specific animal model to determine key parameters like AUC, Cmax, and half-life before initiating large-scale efficacy studies.
Q5: What is the mechanism of action for this compound?
This compound is a bactericidal agent that works by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][7][8]. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination[7]. This dual-targeting mechanism contributes to its potent activity against many Gram-positive and Gram-negative bacteria[4].
Data Presentation
Table 1: this compound Efficacy in a Mouse Pneumonia Model (S. pneumoniae)
| Dose (mg/kg) | Dosing Regimen | Strain Type | Survival Rate | Associated AUC24/MIC Ratio | Reference |
| 50 | Six injections, q12h | Wild-type, Single Mutation | 90-100% | 56.5 - 113 | [1][2] |
| 25 | Six injections, q12h | Wild-type, Single Mutation | 69-93% | 56.5 - 113 | [1][2] |
| 12.5 | Six injections, q12h | Wild-type | 80% | Not Specified | [1] |
| 50 | Six injections, q12h | Double Mutation (parC, gyrA) | 40% | Not Specified | [1] |
| Not Specified | Not Specified | Double Mutation (parC, gyrA) | Poor Efficacy | 28.5 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Elimination Half-Life | Route of Administration | Key Findings | Reference |
| Rat | ~2 hours | Oral / Intravenous | Rapid absorption and distribution. | [5] |
| Dog | ~5 hours | Oral / Intravenous | Slower elimination compared to rats. | [5] |
| Layer Birds | ~2.35 hours | Oral | Peak plasma concentration (Cmax) achieved at 4 hours. | [6] |
| Human | 6-8 hours | Oral | Bioavailability of ~71%, supporting once-daily dosing. | [4] |
Table 3: In-Vitro Activity (MIC90) of this compound Against Key Pathogens
| Pathogen | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | ≤0.06 | [9] |
| Haemophilus influenzae | ≤0.06 | [9] |
| Moraxella catarrhalis | ≤0.06 | [9] |
| Staphylococcus aureus (MSSA) | 0.06 | [9] |
| Staphylococcus aureus (MRSA) | 8 | [9] |
| Enterobacteriaceae | ≤0.5 | [9] |
| Pseudomonas aeruginosa | 4 | [9] |
| Mycoplasma pneumoniae | 0.125 | [10] |
Experimental Protocols
Murine Pneumonia Model for S. pneumoniae Efficacy Testing
This protocol is adapted from methodologies described in the literature[1][2].
-
Animal Model: Use immunocompetent Swiss mice. For certain poorly virulent strains, a leukopenic model (induced by cyclophosphamide) may be necessary[2].
-
Bacterial Strain: Prepare a mid-logarithmic phase culture of a virulent, encapsulated S. pneumoniae strain (e.g., serotype 3)[1][2].
-
Infection: Anesthetize mice and infect them via intranasal instillation with a predetermined inoculum (e.g., 10^5 CFU) to induce pneumonia.
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 3 or 18 hours)[2].
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., sterile water or saline).
-
Dosing: Administer the prepared doses (e.g., 25 mg/kg, 50 mg/kg) via oral gavage or subcutaneous/intraperitoneal injection.
-
Regimen: Administer the drug at fixed intervals, such as every 12 hours for a total of six doses[1][2].
-
-
Monitoring & Endpoints:
-
Monitor the mice daily for a set period (e.g., 10-15 days).
-
The primary endpoint is survival rate.
-
Secondary endpoints can include bacterial load in the lungs and/or blood at specific time points.
-
-
Control Groups: Include a vehicle-only control group to determine the natural course of the infection and mortality. A positive control with a known effective antibiotic can also be included.
Visualizations
Caption: Workflow for a typical this compound in-vivo efficacy study.
Caption: Mechanism of action of this compound on bacterial DNA synthesis.
Caption: Logical workflow for refining this compound dosage.
References
- 1. Activity of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of this compound in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition of this compound, a new fluoroquinolone antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. clinician.com [clinician.com]
- 9. The in-vitro activity and tentative breakpoint of this compound, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory and bactericidal activities of this compound and other antimicrobials against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Assay for Gemifloxacin
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic. The performance of this method is compared with other analytical alternatives, supported by experimental data from various studies.
Experimental Protocols
The validation of a stability-indicating HPLC method for this compound typically adheres to the International Council for Harmonisation (ICH) guidelines. The core experiments involve forced degradation studies and the evaluation of various validation parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method in the presence of degradation products. This compound is subjected to various stress conditions to induce degradation.[1] These studies help in understanding the degradation pathways and developing a stability-indicating method.[1]
The typical stress conditions for this compound include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-85°C).[2][3]
-
Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature.[2][3]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide or potassium permanganate.[2]
-
Thermal Degradation: Heating the drug substance or product at a high temperature (e.g., 85°C).[2]
-
Photolytic Degradation: Exposing the drug to UV or fluorescent light.[2]
Chromatographic Conditions
A typical stability-indicating HPLC method for this compound utilizes a reversed-phase column with a suitable mobile phase for optimal separation of the drug from its degradation products.
Table 1: Example of Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1[2] | Condition 2 | Condition 3[4] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Hypersil BDS C18 (250mm x 4.6 mm, 5µm) | Develosil Rp Aqueous-AR-5 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 2.7; 0.05 M) : Acetonitrile (70:30, v/v) | Citrate buffer (pH 2.5) : Acetonitrile (70:30, v/v) | Acetonitrile : Ammonium acetate buffer (pH 4.5) (70:30, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 272 nm | UV detector at 267 nm | UV detector at 244 nm |
| Temperature | Ambient | Not specified | Room temperature (20-25 °C) |
| Injection Volume | Not specified | 20 µL | 20 µL |
| Retention Time | Within 11 min | Not specified | 3.084 min |
Validation Parameters: A Comparative Summary
The following tables summarize the quantitative data for the key validation parameters from different studies, providing a clear comparison of the HPLC method's performance.
Table 2: Linearity and Range
| Study | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Study 1[2] | 0.256 - 128 | 0.9990 |
| Study 2[5] | 25 - 150 | ~0.99986 |
| Study 3 | 0.50 - 15.00 | Not specified |
| Study 4[4] | 50 - 150 | 0.995 |
| Study 5[6] | 5 - 100 | 0.9998 |
Table 3: Accuracy (Recovery)
| Study | Concentration Levels | Mean Recovery (%) |
| Study 1[2] | 0.256, 25.6, 128.0 µg/mL | Not specified |
| Study 2[7] | Not specified | 97.60 - 102.90 |
| Study 3[4] | 50%, 100%, 150% | 99.77 |
| Study 4[6] | Not specified | 98.73 - 100.12 |
Table 4: Precision (Relative Standard Deviation - RSD)
| Study | Type of Precision | % RSD |
| Study 1[5] | Reproducibility | 0.82 |
| Study 2[4] | System and Method Precision | < 2.0 |
| Study 3[8] | Inter-day | 0.081 - 1.233 |
| Study 4[8] | Intra-day | 0.364 - 1.018 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Study | LOD | LOQ |
| Study 1[2] | 10 ng/mL | 30 ng/mL |
| Study 2[4] | 12.678 µg/mL | 14.261 µg/mL |
| Study 3[8] | 0.066 µg/mL | 0.2 µg/mL |
| Study 4[6] | 0.015 µg/mL | 0.045 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust method, other techniques have also been employed for the analysis of this compound.
Table 6: Comparison of Different Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity | High resolution, specificity, and sensitivity; suitable for stability-indicating assays.[2][7] | Requires more complex instrumentation and skilled operators. |
| UPLC | Similar to HPLC but uses smaller particles | Faster analysis time and higher resolution than conventional HPLC.[8] | Higher backpressure requires specialized instrumentation. |
| TLC-Densitometry | Separation on a thin layer plate | Simple, cost-effective, and can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC. |
| UV-Visible Spectrophotometry | Measurement of light absorption | Simple, rapid, and cost-effective for routine analysis.[9] | Lacks specificity in the presence of interfering substances and degradation products.[9] |
| Microbiological Assay | Inhibition of microbial growth | Measures the biological activity of the antibiotic.[10] | Less precise and more time-consuming than chromatographic methods. |
| Capillary Electrophoresis | Separation in a capillary based on charge and size | High efficiency and resolution, requires small sample volumes.[9] | Can be less robust than HPLC for routine quality control. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the validation process for a stability-indicating HPLC method for this compound.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Process flow for forced degradation studies of this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. ijrpp.com [ijrpp.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a RP-HPLC method for stability-indicating assay of this compound mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of this compound Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analytical methods for determination of this compound mesylate in different matrices: A review [journals.ekb.eg]
- 10. benthamdirect.com [benthamdirect.com]
Cross-Resistance Between Gemifloxacin and Other Fluoroquinolones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of gemifloxacin against bacterial strains with varying susceptibility to other fluoroquinolones. The presented data, summarized from multiple studies, highlights the cross-resistance profiles and underlying molecular mechanisms. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.
I. Comparative In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a broad spectrum of respiratory pathogens, including strains resistant to other fluoroquinolones. Its efficacy is particularly notable against Streptococcus pneumoniae, where it often retains activity against isolates with mutations conferring resistance to older agents like ciprofloxacin.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against various bacterial strains, including those with defined resistance mechanisms. The data is compiled from several in vitro studies.
Table 1: Comparative MICs (μg/mL) of Fluoroquinolones against Streptococcus pneumoniae Strains with Defined Resistance Mutations
| Bacterial Strain | Resistance Mechanism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type | - | 0.03 - 0.06 | 1.0 - 2.0 | 1.0 - 2.0 | 0.25 |
| parC mutant | Topoisomerase IV alteration | 0.06 - 0.12 | 2.0 - 4.0 | 2.0 | 0.5 |
| gyrA mutant | DNA gyrase alteration | 0.12 - 0.25 | 8.0 - 16.0 | 4.0 | 1.0 |
| parC + gyrA mutant | Dual target alteration | 0.25 - 1.0 | >32.0 | 8.0 - 16.0 | 2.0 - 4.0 |
| Efflux pump overexpression | Active drug removal | 0.12 | 4.0 | 2.0 | 0.5 |
Data compiled from multiple sources.[1][2]
Table 2: MIC90 (μg/mL) Values of this compound and Comparators against Various Clinical Isolates
| Organism | This compound | Ciprofloxacin | Levofloxacin | Ofloxacin |
| Streptococcus pneumoniae | 0.06 | 2.0 | 1.0 | 2.0 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | 0.06 | 0.06 |
| Moraxella catarrhalis | ≤0.03 | 0.06 | 0.06 | 0.12 |
| Staphylococcus aureus (MSSA) | 0.03 | 0.5 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 2.0 | >32.0 | >32.0 | >32.0 |
| Neisseria gonorrhoeae (Cipro-S) | 0.008 | 0.03 | 0.06 | 0.06 |
| Neisseria gonorrhoeae (Cipro-R) | 0.12 | 1.0 | 0.5 | 0.5 |
MIC90: The concentration at which 90% of isolates are inhibited. Cipro-S: Ciprofloxacin-susceptible; Cipro-R: Ciprofloxacin-resistant.[3][4]
II. Mechanisms of Fluoroquinolone Resistance and Cross-Resistance
Fluoroquinolone resistance primarily arises from mutations in the genes encoding their target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), and through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[5][6]
This compound's potency against some fluoroquinolone-resistant strains is attributed to its dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[4] This means that mutations in both targets are often required to confer significant resistance to this compound, whereas resistance to older fluoroquinolones can emerge with a single target mutation.
The following diagram illustrates the primary mechanisms of fluoroquinolone resistance.
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etest - Wikipedia [en.wikipedia.org]
- 3. health.maryland.gov [health.maryland.gov]
- 4. media.tghn.org [media.tghn.org]
- 5. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Gemifloxacin's Dual-Targeting Mechanism: A Comparative Analysis Across Bacterial Species
A deep dive into the experimental data validating Gemifloxacin's balanced inhibition of DNA gyrase and topoisomerase IV, and its implications for combating bacterial resistance.
This compound, a fluoroquinolone antibiotic, distinguishes itself through a dual-targeting mechanism, potently inhibiting both DNA gyrase and topoisomerase IV, the essential enzymes responsible for bacterial DNA replication.[1][2] This balanced activity is believed to be a key factor in its enhanced potency and a lower propensity for the development of resistance compared to other fluoroquinolones that may exhibit a preference for one enzyme over the other.[2][3] This guide provides a comparative analysis of experimental data that validates this mechanism in different bacterial species, offering insights for researchers and drug development professionals.
In Vitro Activity: A Potent Force Against Key Pathogens
This compound demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its potency is particularly notable against respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other fluoroquinolones against clinically significant bacterial species.
| Bacterial Species | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.016 - 0.06 | ≥4 | 1 |
| Haemophilus influenzae | < 0.008 - 0.06 | ≤0.03 | ≤0.06 |
| Moraxella catarrhalis | 0.008 - 0.3 | ≤0.03 | ≤0.06 |
| Staphylococcus aureus (MSSA) | 0.03 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 1 | >16 | >8 |
| Escherichia coli | 0.016 | ≤0.25 | ≤0.25 |
| (Data compiled from multiple sources)[2][4] |
As the data indicates, this compound consistently exhibits lower MIC90 values against Streptococcus pneumoniae, including penicillin-resistant and ciprofloxacin-non-susceptible strains, when compared to ciprofloxacin and levofloxacin.[4]
The Dual-Targeting Hypothesis: Evidence from Enzyme Inhibition Assays
The core of this compound's efficacy lies in its balanced inhibition of both DNA gyrase and topoisomerase IV. This dual action means that for resistance to emerge, mutations in the genes encoding both enzymes are often required.[5][6] The table below presents the 50% inhibitory concentrations (IC50) of this compound and Ciprofloxacin against purified DNA gyrase and topoisomerase IV from Staphylococcus aureus.
| Enzyme | This compound IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) |
| DNA Gyrase | 0.31 | 10.2 |
| Topoisomerase IV | 0.25 | 2.5 |
| (Source: Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus)[7][8] |
These results clearly demonstrate that this compound is a significantly more potent inhibitor of both enzymes from S. aureus than ciprofloxacin.[7][8] The similar IC50 values for both targets support the dual-targeting hypothesis.[7][8] While in vitro data suggests a balanced affinity, in vivo studies in S. pneumoniae indicate a preference for DNA gyrase as the primary target, with topoisomerase IV as the secondary target.[2][9] In contrast, for S. aureus, topoisomerase IV appears to be the preferred target in vivo.[7][8]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Minimal Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.
Caption: Workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays quantify the inhibitory activity of the antibiotic against its target enzymes.
-
Enzyme Purification : DNA gyrase and topoisomerase IV are purified from the target bacterial species.
-
Supercoiling/Decatenation Assay :
-
DNA Gyrase (Supercoiling): Relaxed plasmid DNA is incubated with DNA gyrase and ATP in the presence of varying concentrations of the antibiotic. The conversion of relaxed to supercoiled DNA is assessed by agarose gel electrophoresis.
-
Topoisomerase IV (Decatenation): Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with topoisomerase IV in the presence of the antibiotic. The release of minicircles from the network is analyzed by agarose gel electrophoresis.
-
-
IC50 Determination : The concentration of the antibiotic required to inhibit 50% of the enzymatic activity is determined.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. This compound: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound use in the treatment of acute bacterial exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of this compound, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Targeting with and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase targeting with and resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Antipneumococcal Activity of this compound Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Gemifloxacin in Diverse Animal Models: A Comprehensive Guide
Gemifloxacin, a synthetic fluoroquinolone antimicrobial agent, exhibits potent broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy, particularly in the context of respiratory tract infections, is underpinned by favorable pharmacokinetic and pharmacodynamic (PK/PD) profiles observed in numerous preclinical animal models.[1][2] This guide provides a comparative analysis of the pharmacodynamics of this compound across different animal models, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamic Profile and Efficacy
The bactericidal activity of this compound is primarily attributed to its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3] This dual-targeting mechanism is thought to be crucial in reducing the likelihood of resistance development.[4] The primary pharmacodynamic parameter that predicts the efficacy of fluoroquinolones, including this compound, is the ratio of the 24-hour area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][5] An fAUC/MIC ratio of approximately 30 or higher is generally associated with efficacy for Streptococcus pneumoniae.[1][5]
Studies in various rodent models have consistently demonstrated the potent in vivo activity of this compound against key respiratory and urinary tract pathogens.
Table 1: Comparative Efficacy of this compound in a Rat Respiratory Tract Infection Model
| Pathogen | This compound Efficacy | Comparator Efficacy | Reference |
| Streptococcus pneumoniae | 3-5 log reduction in bacterial numbers. As effective as amoxicillin-clavulanate. | Trovafloxacin, ciprofloxacin, grepafloxacin, and levofloxacin were significantly less effective (P < 0.01). | [2] |
| Haemophilus influenzae | Significant reduction in bacterial numbers (P < 0.01) compared to untreated controls. | Significantly more potent than cefuroxime and azithromycin. | [2] |
Table 2: Efficacy of this compound in a Mouse Pneumonia Model against S. pneumoniae
| Strain Type | This compound Dose (mg/kg) | Survival Rate | Corresponding AUC24/MIC | Reference |
| Wild-type & Single Mutation | 25 and 50 | 90-100% | 56.5 to 113 | [6] |
| Double Mutation (parC and gyrA) | 25 and 50 | 40% | 28.5 (associated with poor efficacy) | [6] |
Table 3: Comparative Efficacy of this compound in Rat Pyelonephritis and Wound Infection Models
| Infection Model | Pathogen | This compound Efficacy | Comparator Efficacy | Reference |
| Pyelonephritis | Escherichia coli | Significant reduction in bacterial numbers (P < 0.01). | Grepafloxacin and azithromycin were significantly less effective (P < 0.01). | [7] |
| Pyelonephritis | Proteus mirabilis | Significant reduction in bacterial numbers (P < 0.01). | Amoxicillin-clavulanate, azithromycin, and trovafloxacin were inferior (P < 0.01). | [7] |
| Wound Infection | Streptococcus pyogenes | Significant reduction in bacterial numbers (P < 0.01). | No comparator agent had greater activity. | [7] |
| Wound Infection | Staphylococcus aureus | Effective against staphylococcal infection. | Ciprofloxacin, trovafloxacin, and tosufloxacin were significantly less effective (P < 0.01). | [7] |
In a guinea pig model of pneumococcal pneumonia, this compound demonstrated superior in vivo activity against strains with reduced susceptibility to ciprofloxacin and levofloxacin.
Table 4: Efficacy of this compound against S. pneumoniae in a Guinea Pig Pneumonia Model
| Pneumococcal Strain Susceptibility | This compound Efficacy | Comparator Efficacy (Ciprofloxacin, Levofloxacin) | Reference |
| Levofloxacin-susceptible | Effective | Effective | [8] |
| Levofloxacin intermediate-resistant | ≥99.9% reduction in bacterial numbers vs. control. | Not specified as achieving this level of reduction. | [8] |
| Levofloxacin-resistant | 99.69% reduction; the only quinolone significantly different from control (P<0.05). | Not significantly different from control. | [8] |
Experimental Methodologies
Rat Respiratory Tract Infection Model
-
Animal Model: Male Sprague-Dawley rats.
-
Infection: Animals were infected intrabronchially with strains of S. pneumoniae or H. influenzae to induce pneumonia.[2]
-
Therapy: Oral therapy with this compound or comparator agents was initiated 24 hours post-infection. Dosing was administered once or twice daily for 3 days.[2] The doses were selected to approximate the serum or tissue concentrations observed in humans after therapeutic dosing.[2]
-
Efficacy Endpoint: Approximately 17 hours after the final dose, animals were euthanized, and lungs were excised for the enumeration of viable bacteria.[2]
Mouse Pneumonia Model
-
Animal Model: Immunocompetent Swiss mice and leukopenic mice.[6]
-
Infection: Immunocompetent mice were infected with 10^5 CFU of a virulent S. pneumoniae strain or its isogenic mutants. Leukopenic mice were infected with 10^7 CFU of poorly virulent clinical strains.[6]
-
Therapy: Treatment with this compound or trovafloxacin was administered six times every 12 hours, starting at either 3 or 18 hours post-infection.[6]
-
Efficacy Endpoint: Survival rates were monitored. An AUC24/MIC ratio was calculated to correlate with efficacy.[6]
Rat Pyelonephritis and Wound Infection Models
-
Animal Model: Not explicitly specified, but likely rats based on the context of other studies.
-
Infection:
-
Therapy: Oral treatment was initiated 1 hour post-infection and continued once or twice daily for 3 days.[7]
-
Efficacy Endpoint: Approximately 17 hours after the end of treatment, animals were euthanized, and the infected kidneys or the skin around the wound site were excised for enumeration of viable bacteria.[7]
Guinea Pig Pneumonia Model
-
Animal Model: Guinea pigs.
-
Infection: Pneumonia was induced using S. pneumoniae strains with varying susceptibility to ciprofloxacin.[8]
-
Therapy: Treatment regimens were designed to produce AUC(0-24h) and C(30 min) values similar to those of standard oral regimens in human serum.[8]
-
Efficacy Endpoint: Efficacy was defined as a significant difference in the number of viable bacteria in the lungs compared with the control group.[8]
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound's bactericidal effect stems from its ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1][3] This dual-targeting action is a key feature of its potent antimicrobial activity.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Study
The evaluation of this compound's efficacy in animal models typically follows a standardized workflow, from animal preparation and infection to treatment and endpoint analysis.
Caption: Generalized workflow for an in vivo animal efficacy study.
References
- 1. This compound for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo activity of this compound in a rat model of respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of this compound in experimental models of pyelonephritis and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and pharmacodynamics of this compound versus levofloxacin in guinea pig pneumococcal pneumonia induced by strains with decreased ciprofloxacin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemifloxacin: A Comparative In Vitro Potency Analysis Against Key Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of gemifloxacin against a panel of common respiratory pathogens. The data presented is based on established experimental protocols to assist in evaluating its potential therapeutic efficacy.
In Vitro Potency Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) of this compound and other fluoroquinolones against a panel of significant respiratory pathogens.
| Pathogen | This compound (mg/L) | Ciprofloxacin (mg/L) | Levofloxacin (mg/L) | Moxifloxacin (mg/L) |
| Streptococcus pneumoniae | 0.03 - 0.06 | 1 - 2 | 1.0 | 0.25 |
| Haemophilus influenzae | 0.008 - 0.06 | ≤0.03 - 0.06 | 0.015 - 0.03 | 0.015 - 0.03 |
| Moraxella catarrhalis | ≤0.008 - 0.03 | ≤0.03 - 0.06 | 0.03 - 0.06 | 0.06 |
| Klebsiella pneumoniae | 0.5 | 0.25 | 0.5 | 0.5 |
| Staphylococcus aureus (MSSA) | 0.063 | >2 | 0.25 | 0.063 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the widely accepted broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Step-by-Step Protocol
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration using a suitable solvent and diluent as recommended by CLSI guidelines.
-
Preparation of Microdilution Plates:
-
A series of sterile 96-well microtiter plates are used.
-
The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, appropriate supplemented media such as Haemophilus Test Medium (HTM) are used.
-
Each well will contain a final volume of 100 µL, with 50 µL of the diluted antimicrobial solution and 50 µL of the bacterial inoculum.
-
Positive (broth and inoculum without antibiotic) and negative (broth only) growth controls are included on each plate.
-
-
Inoculum Preparation:
-
Bacterial colonies are selected from a fresh (18-24 hour) agar plate.
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared microtiter plates are inoculated with the standardized bacterial suspension within 15 minutes of its preparation.
-
The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring specific atmospheric conditions, such as increased CO₂, the incubation environment is adjusted accordingly.
-
-
Reading and Interpretation of Results:
-
Following incubation, the microtiter plates are examined for bacterial growth. This can be done visually or with an automated plate reader.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathway of Fluoroquinolone Action
Gemifloxacin's Potency in Preventing Resistance: A Comparative Analysis of Mutant Prevention Concentrations
For Immediate Release
A comprehensive analysis of in-vitro studies reveals Gemifloxacin's potent activity in restricting the selection of resistant bacterial strains, positioning it as a significant agent in the fight against antimicrobial resistance. This guide provides a comparative overview of the Mutant Prevention Concentrations (MPCs) of this compound and other key quinolones, offering researchers, scientists, and drug development professionals critical data to inform their work.
The Mutant Prevention Concentration (MPC) is a pivotal measure of an antibiotic's ability to inhibit the growth of the least susceptible, single-step mutant subpopulation.[1] By maintaining drug concentrations above the MPC, the likelihood of selecting for resistant mutants is significantly reduced.[2] This guide delves into the comparative MPC data for this compound against other widely used quinolones, supported by detailed experimental protocols and a visualization of the underlying mechanisms.
Comparative Efficacy Against Key Pathogens
Studies consistently demonstrate this compound's low MPC values against critical respiratory and systemic pathogens, indicating a high barrier to the development of resistance.
Streptococcus pneumoniae
Against clinical isolates of Streptococcus pneumoniae, this compound exhibits one of the lowest modal MPCs among the compared quinolones. Data from a study involving 146 clinical isolates showed this compound with a modal MPC of 0.25 µg/ml, followed by moxifloxacin (0.5 µg/ml), gatifloxacin (1 µg/ml), and levofloxacin (2 µg/ml).[3]
| Quinolone | MIC50 (µg/ml) | MIC90 (µg/ml) | MPC50 (µg/ml) | MPC90 (µg/ml) |
| This compound | 0.125 | 1 | 0.5 | 4 |
| Moxifloxacin | 0.5 | 4 | 1 | 16 |
| Levofloxacin | 2 | 32 | 4 | 64 |
Table 1: Comparative MIC and MPC values of this compound, Moxifloxacin, and Levofloxacin against 100 clinical isolates of Streptococcus pneumoniae. [4]
Notably, for strains with specific mutations in the quinolone resistance-determining regions (QRDRs), this compound often displayed the lowest MPCs. For instance, it was most potent against strains with single mutations in GyrA and double mutations in ParC.[5]
Staphylococcus aureus
In studies involving both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, this compound demonstrated competitive MPC values. While moxifloxacin showed the lowest MPC90 against MSSA, this compound's potency was still significant.
| Quinolone | MIC90 (mg/l) (MSSA) | MPC90 (mg/l) (MSSA) |
| This compound | 0.063 | 0.5 |
| Moxifloxacin | 0.063 | 0.25 |
| Gatifloxacin | 0.05 | 1 |
| Levofloxacin | 0.25 | 1 |
Table 2: Comparative MIC90 and MPC90 values of various quinolones against clinical isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA). [6][7]
For both MSSA and MRSA, the time that serum drug concentrations remain above the MPC90 is a critical pharmacokinetic/pharmacodynamic parameter. While moxifloxacin and levofloxacin generally exhibit longer times above MPC90, the potent intrinsic activity of this compound, reflected in its low MPC values, remains a key advantage.[6][7]
Experimental Protocols: Determining the Mutant Prevention Concentration
The determination of MPC is a standardized laboratory procedure designed to measure the antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population.
Standard MPC Assay Protocol
-
Bacterial Culture Preparation: A bacterial culture is grown overnight and then inoculated into fresh broth until it reaches a specific optical density, ensuring a high concentration of viable cells.[1]
-
High-Density Inoculum: The culture is concentrated by centrifugation to achieve a high bacterial density, typically ≥1010 colony-forming units (CFU).[2]
-
Agar Plate Preparation: Agar plates containing serial dilutions of the quinolone being tested are prepared.[2]
-
Inoculation: A large inoculum of at least 1010 CFU is applied to each agar plate.[1][8]
-
Incubation: The plates are incubated at 37°C for an extended period, often up to 72 hours, to allow for the growth of any resistant colonies.[1]
-
MPC Determination: The MPC is defined as the lowest antibiotic concentration at which no bacterial colonies are observed.[1]
-
Confirmation of Mutants: Any colonies that do grow on the antibiotic-containing plates are subcultured and re-tested to confirm their resistance.[5]
Caption: Experimental workflow for determining the Mutant Prevention Concentration (MPC).
Mechanism of Action and Resistance
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] These enzymes are critical for DNA replication, and their inhibition leads to lethal double-strand DNA breaks.[10]
Resistance to quinolones primarily arises from mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE).[8][9] The dual-targeting nature of newer quinolones, including this compound, is thought to contribute to their lower MPCs. By effectively inhibiting both enzymes, a bacterium would need to acquire simultaneous mutations in both targets to survive, a much rarer event than a single mutation.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
References
- 1. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 2. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant Prevention Concentration of this compound for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and this compound against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Gemifloxacin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the fluoroquinolone antibiotic, gemifloxacin, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a fluoroquinolone antibiotic, requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound mesylate. While not universally classified as a hazardous chemical by OSHA, some SDSs indicate that this compound is a potent pharmaceutical compound with potential health risks, including the suspicion of causing genetic defects and damage to fertility or organs through prolonged exposure.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this substance.[1][3]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous material disposal company.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
-
Waste Identification and Segregation:
-
Pure, unused, or expired this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Contaminated materials, such as pipette tips, gloves, and empty vials, should also be collected in a separate, labeled container for hazardous waste.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.
-
Ensure containers are tightly sealed to prevent spills or the release of dust.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from drains and general laboratory traffic until it is collected by a licensed waste disposal vendor.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Ensure that all federal, state, and local regulations for the disposal of pharmaceutical waste are strictly followed.[4]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [4][5] Fluoroquinolones are known to be persistent in the environment and can contribute to the development of antibiotic-resistant bacteria.
Summary of Disposal Recommendations from Safety Data Sheets
| Recommendation | Source (SDS) |
| Incineration in an incinerator with an afterburner and scrubber. | Cleanchem Laboratories[4] |
| Dissolve or mix with a combustible solvent and burn in a chemical incinerator. | Biosynth[5] |
| Offer to a licensed hazardous material disposal company. | Cleanchem Laboratories[4] |
| Follow all Federal and Local regulations. | Cleanchem Laboratories[4] |
| Avoid discharge into drains, water courses, or onto the ground. | Cleanchem Laboratories, Biosynth[4][5] |
| Dispose of in accordance with local regulations. | MedChemExpress[1] |
Regulatory Considerations: RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical is considered hazardous waste if it is specifically listed on the P-list (acutely hazardous) or U-list (toxic), or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (D-list). This compound is not found on the P or U lists. A definitive determination of whether it would be classified as a characteristic hazardous waste would require laboratory analysis. However, as a best practice and to ensure regulatory compliance, it is prudent to manage all pharmaceutical waste, including this compound, as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gemifloxacin
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Gemifloxacin. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
This compound mesylate is a potent, pharmacologically active compound that requires careful handling to prevent exposure.[1] The toxicological properties of this material have not been thoroughly investigated, demanding a cautious approach.[2] It is classified as a substance suspected of causing genetic defects, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible, chemical-resistant, powder-free gloves.[2][5] Double gloving is recommended.[6] | To prevent skin contact and absorption.[2][7] The outer glove should be removed and disposed of after each task.[6] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] A full face shield may be necessary if there is a splash hazard.[1][8] | To protect eyes from dust, splashes, and aerosols. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required where dust or aerosols may be generated.[2] | To prevent inhalation of the compound.[2] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize exposure and ensure safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a designated, locked area.[2][4]
-
Recommended storage temperature is between 2°C and 8°C.[2]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area with controlled access, such as a chemical fume hood or a ventilated enclosure.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Avoid all contact and inhalation of dust, mists, and vapors.[1]
-
Do not eat, drink, or apply cosmetics in the handling area.[6]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up or vacuum the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill area thoroughly with a suitable detergent or solvent.[1]
4. Disposal:
-
All this compound waste, including unused material and contaminated disposables (gloves, gowns, etc.), must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1]
-
Do not dispose of with household garbage or allow it to enter surface water or drains.[2][3]
Emergency Procedures: Immediate Actions are Critical
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention from an ophthalmologist.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[2] |
Visual Workflow: Chemical Spill Response
The following diagram outlines the procedural flow for safely managing a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. pppmag.com [pppmag.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
